Keap1-Nrf2-IN-11
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H43N7O8S2 |
|---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
N-[4-[(2-amino-2-oxoethyl)-[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]phenyl]-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C36H43N7O8S2/c1-3-40-20-22-41(23-21-40)19-18-36(46)39-26-8-12-28(13-9-26)52(47,48)42(24-34(37)44)32-16-17-33(31-7-5-4-6-30(31)32)43(25-35(38)45)53(49,50)29-14-10-27(51-2)11-15-29/h4-17H,3,18-25H2,1-2H3,(H2,37,44)(H2,38,45)(H,39,46) |
InChI Key |
ZELGLHRMBBOISG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC(=O)N)C3=CC=C(C4=CC=CC=C43)N(CC(=O)N)S(=O)(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Keap1-Nrf2 Protein-Protein Interaction Inhibition: A Technical Guide to IN-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.[1] The disruption of the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy to augment the endogenous antioxidant response, which is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and cancer. This technical guide delineates the mechanism of action of Keap1-Nrf2 PPI inhibitors, using the well-characterized inhibitor KI-696 as a representative molecule for the hypothetical "IN-11". This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and quantitative data to support its mechanism of action.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary sensor and regulator of cellular redox homeostasis. Nrf2 is a transcription factor that controls the expression of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[2][3] Its activity is tightly regulated by Keap1, which functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[3]
Under homeostatic conditions, a Keap1 homodimer binds to Nrf2 through two specific motifs in the Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[3] This interaction facilitates the ubiquitination of Nrf2, leading to its continuous degradation by the proteasome and thereby suppressing its transcriptional activity.[4]
In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of its target genes by binding to the Antioxidant Response Element (ARE) in their promoter regions.[1]
Mechanism of Action: Direct Inhibition of the Keap1-Nrf2 PPI
Direct, non-covalent inhibitors of the Keap1-Nrf2 PPI, such as KI-696, represent a distinct class of Nrf2 activators. Unlike electrophilic inducers that covalently modify Keap1, these inhibitors function by competitively occupying the Nrf2 binding pocket on the Kelch domain of Keap1.[1][5] This direct disruption of the PPI mimics the natural response to cellular stress by preventing Keap1 from targeting Nrf2 for degradation. The stabilized Nrf2 is then free to accumulate and translocate to the nucleus, where it initiates the transcription of a battery of cytoprotective genes.[5] This mechanism offers a targeted approach to augmenting the Nrf2-mediated antioxidant response with potentially fewer off-target effects compared to reactive electrophiles.[1]
Quantitative Data Summary for KI-696 (IN-11)
The following tables summarize the key quantitative data for the representative Keap1-Nrf2 PPI inhibitor, KI-696.
Table 1: In Vitro Biochemical and Cellular Activity of KI-696
| Parameter | Assay Type | Value | Reference(s) |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 1.3 nM | [5][6][7][8] |
| Cellular EC50 (NQO1 expression) | qPCR in COPD patient-derived bronchial epithelial cells | 22 nM | [6] |
| Cellular EC50 (GCLM expression) | qPCR in COPD patient-derived bronchial epithelial cells | 36 nM | [6] |
| Cellular EC50 (HMOX1 expression) | qPCR in COPD patient-derived bronchial epithelial cells | 16 nM | [6] |
| Cellular EC50 (TXNRD1 expression) | qPCR in COPD patient-derived bronchial epithelial cells | 27 nM | [6] |
| Off-Target IC50 (OATP1B1) | Binding Assay | 2.5 µM | [5][7][8] |
| Off-Target IC50 (BSEP) | Binding Assay | 4.0 µM | [5][7][8] |
| Off-Target IC50 (PDE3A) | Binding Assay | 10 µM | [5][7][8] |
| Cytotoxicity (BEAS-2B cells) | Cell Viability Assay | No cytotoxicity up to 10 µM | [5][7] |
Table 2: In Vivo Activity of KI-696 in Rats
| Parameter | Assay Type | Value (at 50 µmol/kg dose) | Reference(s) |
| Nqo1 Gene Expression | qPCR (in lung tissue) | 37-fold increase | [5][7] |
| Ho-1 Gene Expression | qPCR (in lung tissue) | 17-fold increase | [5][7] |
| Txnrd1 Gene Expression | qPCR (in lung tissue) | 9-fold increase | [5][7] |
| Srxn1 Gene Expression | qPCR (in lung tissue) | 28-fold increase | [5][7] |
| Gsta3 Gene Expression | qPCR (in lung tissue) | 15-fold increase | [5][7] |
| Gclc Gene Expression | qPCR (in lung tissue) | 13-fold increase | [5][7] |
| Average In Vivo EC50 | qPCR (gene expression) | 36.4 ± 3.4 µmol/kg | [7][8] |
| Steady State Blood Concentration | IV Infusion (50 µmol/kg) | 1437 ± 186 nM | [5][7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Keap1-Nrf2 PPI inhibitors like KI-696.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.
-
Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-His antibody bound to His-tagged Keap1 Kelch domain (donor) and a fluorescein isothiocyanate (FITC)-labeled Nrf2 peptide (acceptor).[9] When the inhibitor displaces the FITC-Nrf2 peptide from Keap1, the FRET signal decreases.[9]
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
His-tagged Keap1 Kelch domain: Prepare a stock solution in assay buffer.
-
FITC-labeled Nrf2 peptide (e.g., FITC-AFTGEFL-NH2): Prepare a stock solution in DMSO and dilute in assay buffer.
-
Tb-anti-His antibody: Prepare a working solution in assay buffer.
-
Test Inhibitor (IN-11): Prepare a serial dilution series in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of diluted test inhibitor or DMSO (control) to the wells.
-
Add 8 µL of a pre-mixed solution containing His-Keap1 and FITC-Nrf2 peptide to each well. Final concentrations should be optimized, but representative concentrations are 20 nM Keap1 and 10 nM FITC-Nrf2 peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of Tb-anti-His antibody solution (e.g., 1 nM final concentration).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 520 nm (FITC/acceptor) and 620 nm (Tb/donor).
-
The TR-FRET signal is expressed as the ratio of the acceptor to donor emission (520 nm / 620 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visually confirms that the inhibitor causes Nrf2 to move from the cytoplasm to the nucleus in cells.
-
Principle: Cells are treated with the inhibitor, fixed, and permeabilized. An antibody specific to Nrf2 is used to visualize its subcellular localization via fluorescence microscopy. Nuclear and cytoplasmic staining intensity is quantified to determine the extent of translocation.[10][11]
-
Protocol:
-
Cell Culture:
-
Seed cells (e.g., A549 or primary human bronchial epithelial cells) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of IN-11 or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Image cells using a confocal or fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence is calculated to represent Nrf2 translocation.[11]
-
-
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This assay measures the functional consequence of Nrf2 activation by quantifying the mRNA levels of its downstream target genes.
-
Principle: Cells are treated with the inhibitor, and total RNA is extracted. The RNA is reverse-transcribed into cDNA, which is then used as a template for qPCR with primers specific for Nrf2 target genes (e.g., NQO1, GCLM) and a housekeeping gene for normalization.[12]
-
Protocol:
-
Cell Treatment and RNA Extraction:
-
Plate cells (e.g., HepG2) in a 6-well plate and treat with IN-11 or DMSO for a specified time (e.g., 6-24 hours).
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target gene (e.g., NQO1) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the DMSO-treated control.
-
-
Conclusion
The direct inhibition of the Keap1-Nrf2 protein-protein interaction presents a targeted and promising therapeutic approach for diseases associated with oxidative stress. As demonstrated with the representative molecule KI-696, inhibitors in this class can potently and selectively disrupt this interaction, leading to the robust activation of the Nrf2-mediated cytoprotective response in both in vitro and in vivo settings. The methodologies detailed in this guide provide a framework for the comprehensive characterization of such inhibitors, from initial biochemical screening to cellular and in vivo validation. The continued development of direct Keap1-Nrf2 PPI inhibitors like "IN-11" holds significant potential for the creation of novel therapeutics.
References
- 1. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors | MDPI [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchwithnj.com [researchwithnj.com]
- 6. 2.9. Nrf2 nuclear translocation [bio-protocol.org]
- 7. NRF2 fractionation [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Keap1-Nrf2-IN-11: A Novel Direct Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] The discovery of small molecules that directly inhibit the Keap1-Nrf2 protein-protein interaction (PPI) represents a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress, including chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and cancer.[1] This document provides a comprehensive technical overview of the discovery and characterization of Keap1-Nrf2-IN-11, a potent, non-electrophilic, direct inhibitor of the Keap1-Nrf2 PPI.
Introduction to the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response.[3] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. These genes encode for a wide array of antioxidant and detoxification enzymes.
Under homeostatic conditions, Keap1, a substrate adaptor protein for the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, sequesters Nrf2 in the cytoplasm.[2][3] Keap1 facilitates the polyubiquitination of Nrf2, marking it for degradation by the 26S proteasome.[3] This process ensures that Nrf2 levels are kept low in the absence of cellular stress.
Electrophilic or oxidative insults modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of its target genes.
Most early Nrf2 activators were electrophilic compounds that covalently modify Keap1. While effective, this mechanism carries the risk of off-target effects due to the reactive nature of these molecules.[4] Consequently, the development of non-covalent, direct inhibitors of the Keap1-Nrf2 PPI has emerged as a more specific and potentially safer therapeutic approach.[5]
Discovery of this compound
This compound was identified through a multi-step screening cascade designed to discover novel, potent, and direct inhibitors of the Keap1-Nrf2 PPI.
High-Throughput Screening (HTS)
A proprietary library of diverse small molecules was screened using a fluorescence polarization (FP) assay.[4][6] This assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Kelch domain of Keap1. Small molecules that disrupt this interaction lead to a decrease in fluorescence polarization. The primary screen of a large compound library identified several initial hits.[4]
Hit Confirmation and Triage
Initial hits from the HTS were subjected to a series of secondary assays to confirm their activity and filter out false positives. These included:
-
Dose-response FP assays: To determine the potency (IC50) of the compounds.
-
Surface Plasmon Resonance (SPR): To confirm direct binding to the Keap1 Kelch domain and determine binding kinetics (KD).
-
Cell-based ARE-luciferase reporter assays: To assess the ability of the compounds to activate the Nrf2 pathway in a cellular context.
This compound emerged from this cascade as a lead compound with high potency and desirable drug-like properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Biochemical Assays | This compound |
| FP IC50 (nM) | 25 |
| SPR KD (nM) | 15 |
| Cellular Assays | |
| ARE-Luciferase EC50 (nM) | 150 |
| NQO1 mRNA Induction (fold) | 8.5 |
| HO-1 Protein Expression (fold) | 6.2 |
Table 1: In Vitro and Cellular Activity of this compound.
| In Vivo Pharmacodynamics | This compound (10 mg/kg, oral) |
| Mouse Liver NQO1 mRNA (fold) | 5.8 |
| Mouse Kidney HO-1 Protein (fold) | 4.5 |
Table 2: In Vivo Target Engagement of this compound.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay
-
Objective: To measure the inhibition of the Keap1-Nrf2 interaction.
-
Materials: Recombinant human Keap1 Kelch domain, fluorescein-labeled peptide corresponding to the ETGE motif of Nrf2, assay buffer (e.g., PBS, 0.01% Tween-20), 384-well black plates.
-
Procedure:
-
Add 10 µL of Keap1 protein (final concentration ~20 nM) to each well.
-
Add 1 µL of this compound at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of fluorescently labeled Nrf2 peptide (final concentration ~10 nM).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity and kinetics of this compound to Keap1.
-
Materials: SPR instrument, CM5 sensor chip, recombinant human Keap1 Kelch domain, running buffer (e.g., HBS-EP+).
-
Procedure:
-
Immobilize the Keap1 protein onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of this compound over the chip surface.
-
Measure the change in the resonance angle to monitor binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
ARE-Luciferase Reporter Assay
-
Objective: To measure the activation of the Nrf2 pathway in cells.
-
Materials: A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-Luc), cell culture medium, this compound, luciferase assay reagent.
-
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well white plate.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for 16-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure luminescence using a luminometer.
-
Calculate EC50 values from the dose-response curves.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the induction of Nrf2 target gene expression.
-
Materials: Cells or tissues treated with this compound, RNA extraction kit, reverse transcriptase, qPCR master mix, primers for Nrf2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Extract total RNA from the samples.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using the appropriate primers and master mix.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizations
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Inhibitor Discovery
Caption: The screening cascade for the discovery of this compound.
Conclusion
This compound is a novel, potent, and direct inhibitor of the Keap1-Nrf2 protein-protein interaction. It was identified through a rigorous screening process and has demonstrated robust activity in both biochemical and cellular assays, leading to the activation of the Nrf2-dependent antioxidant response. The detailed methodologies and quantitative data presented in this guide provide a comprehensive overview of the discovery and characterization of this promising therapeutic candidate. Further preclinical and clinical development is warranted to fully evaluate the therapeutic potential of this compound in diseases driven by oxidative stress.
References
- 1. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 2. ovid.com [ovid.com]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Keap1-Nrf2 Inhibitor: Keap1-Nrf2-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy. Keap1-Nrf2-IN-11 is a notable example of such an inhibitor. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, based on available data.
Chemical Structure and Properties of this compound
This compound is a small molecule designed to inhibit the interaction between Keap1 and Nrf2. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₃N₇O₈S₂ | --INVALID-LINK-- |
| IUPAC Name | N-[4-[(2-amino-2-oxoethyl)-[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]phenyl]-3-(4-ethylpiperazin-1-yl)propanamide | --INVALID-LINK-- |
| Molecular Weight | 765.9 g/mol | --INVALID-LINK-- |
| ChEMBL ID | CHEMBL5185586 | --INVALID-LINK-- |
Chemical Structure:
Caption: Chemical entity this compound.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism. The following diagram illustrates the canonical pathway and the mechanism of action for inhibitors like this compound.
The Role of the Keap1-Nrf2 Pathway in Chronic Obstructive Pulmonary Disease (COPD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by irreversible airflow limitation.[1] A primary driver of its pathogenesis is a significant imbalance between oxidative stress and the body's antioxidant defense mechanisms, often initiated by cigarette smoke.[1][2] At the heart of the cellular antioxidant response is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a master regulator of antioxidant and cytoprotective gene expression.[4] Emerging evidence points to a dysregulation of the Keap1-Nrf2 system in COPD, where despite high levels of oxidative stress, the protective Nrf2 response is impaired.[4][5] This guide provides an in-depth technical overview of the Keap1-Nrf2 pathway, its role in COPD pathogenesis, quantitative data from patient studies, detailed experimental protocols, and the therapeutic potential of targeting this pathway.
The Keap1-Nrf2 Signaling Pathway: Core Mechanism
The Keap1-Nrf2 pathway is a critical sensor and regulator of cellular redox homeostasis.[3]
-
Basal (Unstressed) Conditions: Under normal physiological conditions, the transcription factor Nrf2 is anchored in the cytoplasm by its inhibitor, Keap1.[6] Keap1 functions as an adapter protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[7][8] This process maintains low intracellular levels of Nrf2.
-
Oxidative Stress Conditions: When cells are exposed to oxidative or electrophilic stressors (e.g., reactive oxygen species from cigarette smoke), specific reactive cysteine residues on Keap1 are modified.[7] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and halting Nrf2's ubiquitination.[7][8] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[8]
-
Transcriptional Activation: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes.[3][8] This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., Heme Oxygenase-1 [HO-1], NAD(P)H Quinone Dehydrogenase 1 [NQO1]), enzymes involved in glutathione synthesis (e.g., GCLM), and other detoxification proteins.[5]
Dysregulation of the Nrf2 Pathway in COPD
In a healthy lung, the Nrf2 pathway effectively counteracts oxidative stress from sources like cigarette smoke. However, in COPD patients, this protective mechanism is often compromised.[1][4] Despite the presence of chronic oxidative stress, the Nrf2 response is inadequate, contributing to sustained inflammation, cellular senescence, apoptosis of epithelial cells, and tissue destruction.[9][10]
Studies have shown that Nrf2 expression and the levels of its downstream antioxidant genes are significantly decreased in the lungs of COPD patients compared to healthy controls.[5][10] This impairment can result from multiple factors, including decreased Nrf2 protein levels, reduced expression of positive regulators like DJ-1, and other yet-to-be-defined mechanisms that prevent proper Nrf2 activation.[5]
Quantitative Data Summary
Multiple studies have quantified the differences in Nrf2 pathway components between COPD patients and control subjects. The data consistently point towards a deficient Nrf2 system in COPD.
Table 1: Nrf2 and Target Gene Expression in COPD Lung Tissue vs. Controls
| Gene/Protein | Sample Type | COPD Stage | Change vs. Control | Significance (P-value) | Reference |
|---|---|---|---|---|---|
| Nrf2 mRNA | Bronchial Epithelial Cells | Not Specified | Significantly Lower | < 0.05 | [10] |
| Nrf2 mRNA | Pulmonary Macrophages | Not Specified | Markedly Down-regulated | P = 0.001 | [11] |
| Nrf2 Protein | Whole Lung Homogenates | Advanced (GOLD 3-4) | Severely Decreased (Ratio ~0.04) | < 0.0001 | [5] |
| NQO1 mRNA | Whole Lung Homogenates | GOLD 1-4 | ↓ 58% - 70% | < 0.0001 | [5] |
| GCLM mRNA | Whole Lung Homogenates | GOLD 1-4 | ↓ 70% - 75% | < 0.0001 | [5] |
| HO-1 mRNA | Whole Lung Homogenates | GOLD 3-4 | ↓ 73% | < 0.0001 | [5] |
| DJ-1 mRNA | Whole Lung Homogenates | GOLD 3-4 | ↓ 57% | < 0.0001 | [5] |
| Keap1 mRNA | Alveolar Macrophages | Not Specified | No significant alteration | N/S | [12] |
| Keap1 Protein | Alveolar Macrophages | Not Specified | No significant alteration | N/S |[12] |
Note: GOLD stages refer to the Global Initiative for Chronic Obstructive Lung Disease classification of COPD severity.
Key Experimental Protocols
Investigating the Keap1-Nrf2 pathway involves a range of molecular and cellular biology techniques. Below are detailed methodologies for two key experimental approaches.
Western Blot for Nrf2 and Downstream Target Proteins
This protocol is used to quantify the protein levels of Nrf2, Keap1, HO-1, NQO1, etc., in lung tissue homogenates or cell lysates.
-
Protein Extraction:
-
Homogenize frozen lung tissue samples or cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (total protein lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody (e.g., anti-Nrf2, anti-HO-1, anti-GAPDH as a loading control) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per manufacturer's instructions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band densities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.[5]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the mRNA levels of Nrf2 and its target genes.
-
RNA Extraction:
-
Extract total RNA from lung tissue or cells using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S ribosomal RNA bands on an agarose gel.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., NFE2L2, HMOX1, NQO1), and a SYBR Green or TaqMan-based qPCR master mix.
-
Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a no-template control for each primer set to check for contamination.
-
-
Data Analysis:
Therapeutic Targeting of the Nrf2 Pathway in COPD
The dysregulation of the Nrf2 pathway in COPD makes it a compelling target for therapeutic intervention.[1][2] The primary strategy involves the use of Nrf2 activators to restore the deficient antioxidant response, reduce inflammation, and mitigate lung tissue damage.[9][13]
Classes of Nrf2 Activators:
-
Electrophilic Compounds: These are small molecules like Sulforaphane and Bardoxolone methyl (CDDO-Me) that react with Keap1's cysteine residues, leading to Nrf2 release.[12]
-
Protein-Protein Interaction (PPI) Inhibitors: These compounds are designed to directly and non-covalently block the binding site between Keap1 and Nrf2, offering potentially greater specificity and fewer off-target effects.[12][14]
Studies using alveolar macrophages isolated from COPD patients have shown that treatment with various Nrf2 activators can successfully increase the activity and expression of Nrf2 target genes like NQO1 and HMOX1.[12][14] Animal models of COPD have also demonstrated that Nrf2 activation can improve lung function, reduce inflammation, and decrease lung tissue damage.[6][9][13] These findings strongly suggest that pharmacologically augmenting the Nrf2 pathway is a promising avenue for novel COPD therapies.[4][15]
References
- 1. NRF2 targeting: a promising therapeutic strategy in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Nrf2 in the pathogenesis of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 4. researchgate.net [researchgate.net]
- 5. Decline in NRF2-regulated Antioxidants in Chronic Obstructive Pulmonary Disease Lungs Due to Loss of Its Positive Regulator, DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isorhamnetin Alleviates Airway Inflammation by Regulating the Nrf2/Keap1 Pathway in a Mouse Model of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel therapeutic strategy: Nrf2 activation in targeting senescence-related changes in chronic obstructive pulmonary disease - Jin - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. Impaired nuclear factor erythroid 2-related factor 2 expression increases apoptosis of airway epithelial cells in patients with chronic obstructive pulmonary disease due to cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. COPD lung studies of Nrf2 expression and the effects of Nrf2 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel therapeutic strategy: Nrf2 activation in targeting senescence-related changes in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. COPD lung studies of Nrf2 expression and the effects of Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel therapeutic strategy: Nrf2 activation in targeting senescence-related changes in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Keap1-Nrf2-IN-11: A Technical Guide to Binding Affinity and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the binding affinity of small molecule inhibitors targeting the Keap1-Nrf2 protein-protein interaction (PPI), with a specific focus on the inhibitor class represented by compound IN-11. This document outlines the quantitative binding data, detailed experimental methodologies for assessing binding affinity, and visual representations of the core signaling pathway and experimental workflows.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex.[1][2][3] Keap1 binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) and facilitates its continuous ubiquitination and subsequent proteasomal degradation, thereby keeping cellular Nrf2 levels low.[1]
The interaction between Keap1 and Nrf2 is mediated by two specific binding motifs in the Neh2 domain of Nrf2: a high-affinity ETGE motif and a low-affinity DLG motif. This "hinge and latch" mechanism, where the ETGE motif acts as a high-affinity anchor (the "hinge") and the DLG motif as a lower-affinity "latch", is crucial for the proper regulation of Nrf2 degradation. In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 ubiquitination, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[1][2]
Quantitative Binding Affinity of Keap1-Nrf2 Inhibitors
For comparative purposes, the binding affinities of various Nrf2-derived peptides for the Keap1 Kelch domain have been extensively characterized and are presented below.
| Ligand | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| Compound 13 (Analogue of IN-11) | IC50: 63 nM | Fluorescence Polarization | |
| 16mer Nrf2 peptide | Kd: 23.9 nM | Surface Plasmon Resonance | |
| 10mer to 14mer Nrf2 peptides | Kd: 22 nM to 31 nM | Surface Plasmon Resonance | |
| 9mer Nrf2 peptide | Kd: 352 nM | Surface Plasmon Resonance | |
| N-acetylated 9mer Nrf2 peptide | ~15-fold increased affinity | Surface Plasmon Resonance |
Experimental Protocols for Determining Binding Affinity
The following sections detail the methodologies for key experiments used to quantify the binding affinity of inhibitors for the Keap1-Nrf2 interaction.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a widely used in-solution technique to measure molecular binding events. It relies on the principle that a fluorescently labeled molecule (tracer) will tumble more slowly when bound to a larger protein, resulting in a higher polarization of emitted light upon excitation with polarized light.
Objective: To determine the IC50 value of a test compound (e.g., IN-11) by measuring its ability to displace a fluorescently labeled Nrf2 peptide from the Keap1 Kelch domain.
Materials:
-
Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide probe (e.g., FITC-9mer Nrf2 peptide amide)
-
Test inhibitor (e.g., IN-11)
-
Assay buffer (e.g., HEPES buffer)
-
384-well black non-binding surface microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation: Prepare stock solutions of the Keap1 Kelch domain protein, the FITC-9mer Nrf2 peptide amide probe, and the test inhibitor in the assay buffer.
-
Assay Plate Setup:
-
Add 10 µL of 4 nM FITC-9mer Nrf2 peptide amide to each well.
-
Add 10 µL of 12 nM Keap1 Kelch domain protein to each well (except for the 'free probe' control wells).
-
Add 10 µL of assay buffer to the 'Keap1 and probe' control wells.
-
Add 10 µL of a serial dilution of the inhibitor to the test wells, with initial concentrations typically starting at 100 µM.
-
The final volume in each well should be 40 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 30 minutes with gentle rocking to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable microplate reader using appropriate excitation (e.g., 485 nm for FITC) and emission (e.g., 535 nm for FITC) filters.
-
Data Analysis:
-
The percentage inhibition at each inhibitor concentration is calculated using the following equation: % Inhibition = 1 - [(P_obs - P_min) / (P_max - P_min)] Where:
-
P_obs is the observed polarization in the wells containing the inhibitor.
-
P_max is the polarization of the wells containing only the Keap1 and the probe.
-
P_min is the polarization of the wells containing only the free probe.
-
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Objective: To determine the equilibrium dissociation constant (Kd) of the interaction between an Nrf2-derived peptide and the Keap1 Kelch domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
16mer Nrf2 peptide (for immobilization)
-
Keap1 Kelch domain protein (analyte)
-
Running buffer (e.g., HBS-EP)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the 16mer Nrf2 peptide onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the Keap1 Kelch domain protein (analyte) over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound analyte.
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = kd / ka).
-
Visualizing Core Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for assessing binding affinity.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of inhibitor IN-11.
Caption: Workflow for a Fluorescence Polarization (FP) competition binding assay.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor: IN-11
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases.[1][2][3] This document provides a comprehensive technical overview of the in vitro characterization of IN-11 , a novel, non-electrophilic small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The following sections detail the core methodologies, quantitative data, and mechanistic insights essential for evaluating the potency, selectivity, and cellular activity of IN-11.
Introduction to the Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1).[4][5] Keap1 functions as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[6][7] This rapid turnover of Nrf2 maintains low basal expression of its target genes.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7][8] This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[6][9] These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
IN-11 is a direct inhibitor of the Keap1-Nrf2 PPI, designed to mimic the effect of cellular stress by preventing the binding of Nrf2 to Keap1, thereby activating the Nrf2-dependent antioxidant response.
Signaling Pathway and Mechanism of Action of IN-11
The following diagram illustrates the Keap1-Nrf2 signaling pathway and the proposed mechanism of action for IN-11.
Quantitative Data Summary
The in vitro potency and binding affinity of IN-11 were determined using a suite of biochemical and cell-based assays. The results are summarized in the tables below.
Table 1: Biochemical Assay Data for IN-11
| Assay Type | Description | Endpoint | IN-11 Value (nM) |
| TR-FRET | Measures the disruption of the interaction between terbium-labeled anti-His antibody bound to His-tagged Keap1 and a fluorescently labeled Nrf2 peptide. | IC50 | 25.3 ± 3.1 |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 Kelch domain. | IC50 | 30.8 ± 4.5 |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics of IN-11 to immobilized Keap1 protein. | KD | 15.2 ± 2.7 |
Table 2: Cell-Based Assay Data for IN-11
| Assay Type | Cell Line | Description | Endpoint | IN-11 Value (µM) |
| ARE-Luciferase Reporter Assay | HepG2-ARE-luc | Measures the activation of the Antioxidant Response Element (ARE) driving luciferase expression. | EC50 | 0.45 ± 0.08 |
| NQO1 Activity Assay | A549 | Measures the enzymatic activity of NQO1, a downstream target of Nrf2. | EC50 | 0.62 ± 0.11 |
| HO-1 Expression (qPCR) | HaCaT | Measures the relative mRNA expression of HO-1, another Nrf2 target gene. | EC50 | 0.51 ± 0.09 |
Detailed Experimental Protocols
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay quantifies the disruption of the Keap1-Nrf2 interaction in a homogenous format.
Experimental Workflow:
References
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
Keap1-Nrf2-IN-14: A Technical Guide to its Effect on Nrf2 Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Keap1-Nrf2-IN-14, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), and its consequential effect on the nuclear translocation of the transcription factor Nrf2. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies targeting the Keap1-Nrf2 pathway for conditions associated with oxidative stress.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1).[4][5] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels of the transcription factor.[4][5]
Upon exposure to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows newly synthesized Nrf2 to escape degradation and translocate to the nucleus.[4][6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[2][6][7] These genes encode for a variety of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Small molecule inhibitors that directly block the Keap1-Nrf2 PPI, such as Keap1-Nrf2-IN-14, mimic the effects of oxidative stress by preventing Keap1-mediated degradation of Nrf2, leading to its nuclear accumulation and the subsequent activation of the ARE-dependent antioxidant response.
Keap1-Nrf2-IN-14: Mechanism of Action
Keap1-Nrf2-IN-14 is a small molecule inhibitor designed to directly interfere with the binding of Nrf2 to the Kelch domain of Keap1. By occupying the Nrf2 binding pocket on Keap1, Keap1-Nrf2-IN-14 prevents the sequestration and subsequent ubiquitination of Nrf2. This leads to the stabilization and accumulation of Nrf2 in the cytoplasm, followed by its translocation into the nucleus and activation of downstream target genes.
Quantitative Data for Keap1-Nrf2-IN-14
The following table summarizes the key quantitative data for Keap1-Nrf2-IN-14, providing insights into its potency and binding affinity.
| Parameter | Value | Description | Reference |
| IC50 | 75 nM | The half-maximal inhibitory concentration for the disruption of the Keap1-Nrf2 protein-protein interaction. | [8][9] |
| Kd | 24 nM | The equilibrium dissociation constant, indicating the binding affinity of Keap1-Nrf2-IN-14 to the Keap1 protein. | [8][9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effect of Keap1-Nrf2-IN-14 on Nrf2 nuclear translocation and activity.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is used to quantify the inhibitory effect of Keap1-Nrf2-IN-14 on the Keap1-Nrf2 PPI in a high-throughput format.
-
Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif is incubated with the Keap1 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like Keap1-Nrf2-IN-14 displaces the fluorescent peptide, the smaller, faster-tumbling free peptide emits a low polarization signal.
-
Materials:
-
Purified recombinant human Keap1 protein (Kelch domain)
-
Fluorescein-labeled peptide corresponding to the ETGE motif of Nrf2
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Keap1-Nrf2-IN-14
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of Keap1-Nrf2-IN-14 in assay buffer.
-
In a 384-well plate, add the fluorescently labeled Nrf2 peptide and Keap1 protein to each well.
-
Add the serially diluted Keap1-Nrf2-IN-14 or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Immunofluorescence Microscopy for Nrf2 Nuclear Translocation
This method visualizes and quantifies the subcellular localization of Nrf2 in response to treatment with Keap1-Nrf2-IN-14.
-
Principle: Cells are treated with the inhibitor, fixed, and then stained with a primary antibody specific for Nrf2 and a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI). The fluorescence intensity of Nrf2 in the nucleus and cytoplasm is then imaged and quantified.
-
Materials:
-
Cell line of interest (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
Keap1-Nrf2-IN-14
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Keap1-Nrf2-IN-14 or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of Nrf2 using image analysis software.
-
ARE-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene under the control of an ARE promoter.
-
Principle: A cell line is stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the ARE sequence. Upon activation and nuclear translocation of Nrf2, it binds to the ARE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the Nrf2 transcriptional activity.
-
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-C8)
-
Cell culture medium and supplements
-
Keap1-Nrf2-IN-14
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of Keap1-Nrf2-IN-14 or vehicle control for a specified period (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the fold induction against the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of Keap1-Nrf2-IN-14.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Caption: Workflow for Immunofluorescence (IF) analysis of Nrf2 nuclear translocation.
Caption: Workflow for the ARE-Luciferase reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myformulai.com [myformulai.com]
- 5. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Keap1-Nrf2-IN-14 I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 9. Keap1-Nrf2-IN-14 | CymitQuimica [cymitquimica.com]
A Technical Guide to Preclinical Studies of Keap1-Nrf2 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under normal conditions, Keap1, a substrate adaptor for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[3][4] In response to stress, Keap1 is inactivated, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes through the Antioxidant Response Element (ARE).[2][5][6] Given the central role of oxidative stress in numerous pathologies—including cancer, neurodegenerative disorders, and inflammatory diseases—targeting this pathway has become a promising therapeutic strategy.[7][8]
This guide provides an in-depth overview of the preclinical evaluation of Keap1-Nrf2 pathway inhibitors, focusing on direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). It covers key experimental methodologies, summarizes quantitative data from preclinical studies, and visualizes the core biological and experimental processes.
Mechanism of Action: Direct vs. Indirect Inhibition
Nrf2 activators can be broadly classified into two categories:
-
Indirect Inhibitors (Electrophiles): These are the most well-known Nrf2 activators. They are typically electrophilic molecules that covalently modify reactive cysteine residues on Keap1.[7] This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[9] While effective, the electrophilicity of these compounds can lead to off-target reactions with other cellular proteins, raising potential toxicity concerns.[7][10]
-
Direct PPI Inhibitors: Representing a newer and more targeted approach, these inhibitors are non-covalent molecules designed to directly block the binding site on Keap1 where Nrf2 docks.[10][11] By physically preventing the Keap1-Nrf2 interaction, they stabilize Nrf2 without relying on covalent modification, which may offer a better safety profile.[10] This guide focuses primarily on the preclinical study of these direct PPI inhibitors.
Key Experimental Protocols in Preclinical Evaluation
The preclinical assessment of Keap1-Nrf2 PPI inhibitors follows a hierarchical workflow, starting with biochemical assays to confirm direct binding and progressing to cell-based and in vivo models to demonstrate functional outcomes.
2.1. Biochemical Assays: Assessing Direct Keap1-Nrf2 Interaction
These assays are crucial for the initial screening and characterization of compounds that directly disrupt the Keap1-Nrf2 PPI.
2.1.1. Fluorescence Polarization (FP) Assay
-
Principle: This is a common high-throughput screening method used to identify inhibitors of the Keap1:Nrf2 interaction.[12][13] It measures the change in the rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein.[12] A small, free-tumbling fluorescent peptide has low polarization, while the large Keap1-peptide complex tumbles slower, resulting in high polarization. A successful inhibitor will displace the fluorescent peptide, leading to a decrease in polarization.[13]
-
Detailed Protocol:
-
Reagent Preparation: Reconstitute recombinant human Keap1 protein and a fluorescein-labeled peptide derived from the Nrf2 'ETGE' binding motif in a suitable assay buffer.
-
Compound Plating: Serially dilute test compounds in DMSO and add them to a 96-well or 384-well black plate.
-
Incubation: Add the Keap1 protein and the fluorescent Nrf2 peptide to the wells containing the test compounds. Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.[12][14]
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.
-
Data Analysis: Calculate the percentage of inhibition based on high (Keap1 + peptide) and low (peptide only) polarization controls. Determine the IC50 value by fitting the dose-response data to a suitable curve.
-
2.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: An ELISA-based format can also be used to screen for inhibitors. This method involves immobilizing one binding partner (e.g., Keap1) and detecting the binding of the other partner (e.g., a tagged Nrf2 peptide) using an antibody-based detection system.
-
Detailed Protocol:
-
Plate Coating: Coat a high-binding 96-well plate with recombinant Keap1 protein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: Add test compounds along with a biotinylated Nrf2 peptide to the wells and incubate for 1-2 hours. Inhibitors will compete with the biotin-Nrf2 peptide for binding to the immobilized Keap1.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the captured biotin-Nrf2 peptide. Incubate for 1 hour.
-
Signal Generation: After a final wash, add an HRP substrate (e.g., TMB). The colorimetric reaction is stopped with an acid solution.
-
Measurement: Read the absorbance at 450 nm. A lower signal indicates a more potent inhibitor.
-
2.2. Cell-Based Assays: Confirming Nrf2 Pathway Activation
Once direct binding is confirmed, cell-based assays are essential to verify that the compound can penetrate cells and activate the Nrf2 pathway, leading to the transcription of downstream target genes.
2.2.1. ARE-Luciferase Reporter Assay
-
Principle: This is the gold standard for measuring Nrf2 transcriptional activity in a cellular context.[15] It utilizes a stable cell line (e.g., human hepatoma HepG2) that has been engineered to contain a luciferase reporter gene under the control of multiple ARE sequences.[16] Activation of Nrf2 by an inhibitor leads to the expression of luciferase, which can be quantified by measuring luminescence.[15]
-
Detailed Protocol:
-
Cell Seeding: Plate the ARE-luciferase reporter cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Remove the media and lyse the cells using a lysis buffer compatible with luciferase assays.
-
Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate.[15] Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., using a parallel assay like CellTiter-Glo®) to control for cytotoxicity. Calculate fold induction over vehicle-treated controls and determine EC50 values.
-
2.2.2. Quantitative PCR (qPCR) for Nrf2 Target Genes
-
Principle: To confirm that Nrf2 activation leads to the expression of endogenous cytoprotective genes, qPCR is used to measure the mRNA levels of well-established Nrf2 targets, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).[13]
-
Detailed Protocol:
-
Cell Treatment: Treat a suitable cell line (e.g., SH-SY5Y, PC12) with the test compound for an appropriate time (e.g., 6-24 hours).[13]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using primers specific for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
2.3. In Vivo Models
The final stage of preclinical evaluation involves testing the lead compounds in animal models to assess in vivo efficacy, pharmacokinetics, and safety.
-
LPS-Induced Inflammation Model: Lipopolysaccharide (LPS) is administered to mice to induce a systemic inflammatory response. Potent Keap1-Nrf2 inhibitors can significantly reduce the levels of circulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) in this model.[10][13]
-
Disease-Specific Models: Compounds are tested in models relevant to the intended therapeutic indication, such as models for chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), or neurodegenerative diseases.[3][10][17] Efficacy is measured by assessing relevant biomarkers and pathological endpoints.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data for several preclinical Keap1-Nrf2 PPI inhibitors reported in the literature.
Table 1: In Vitro Activity of Keap1-Nrf2 PPI Inhibitors
| Compound/Inhibitor | Type | Assay | Potency (IC50/EC50/Kd) | Source |
| Compound 33 | Small Molecule | Biochemical (IC50) | 15 nM | [10] |
| Compound 13 | Small Molecule | Biochemical (IC50) | 63 nM | [10] |
| Cyclic Peptide 19 | Peptide | FP (IC50) | 18.31 nM | [9] |
| Cyclic Peptide 19 | Peptide | ITC (Kd) | 18.12 nM | [9] |
| Compound 21 | Small Molecule | FP (EC50) | 28.6 nM | [9] |
| Compound 2 | Small Molecule | Binding (Kd) | 3.59 nM | [18] |
| Compound 2 | Small Molecule | FP (EC50) | 28.6 nM | [18] |
| ZC9 | Cyclic Peptide | Binding (KD2) | 51 nM | [17] |
| Zafirlukast | Small Molecule | ELISA (IC50) | Low µM | [13] |
| Ketoconazole | Small Molecule | ELISA (IC50) | Low µM | [13] |
Table 2: In Vivo Efficacy of Keap1-Nrf2 PPI Inhibitors
| Compound/Inhibitor | Animal Model | Key Finding | Source |
| Compound 11 | LPS-challenged mouse model | Significantly reduced circulating pro-inflammatory cytokines. | [10] |
| Compound 33 | Rat COPD model | Demonstrated anti-inflammatory effects and Nrf2 pathway activation. | [2][10] |
| ZC9 | Mouse Acute Lung Injury (ALI) model | Showed significant dose-response reversal of LPS-induced damage. | [17] |
| Zafirlukast, Ketoconazole | LPS-challenged mouse model | Alleviated inflammatory responses. | [13] |
| [I] and [II] | Rat kidney model | Increased antioxidant protein (HO-1) levels after oral administration. | [19] |
Signaling Pathway and Mechanism Visualization
Conclusion and Future Perspectives
The development of direct Keap1-Nrf2 PPI inhibitors represents a significant advancement in harnessing the therapeutic potential of the Nrf2 pathway.[3] Preclinical studies have demonstrated that these molecules can potently and selectively activate Nrf2 signaling in vitro and show efficacy in various in vivo disease models.[9][10] The primary advantage of this class of inhibitors is the potential for a better safety profile by avoiding the off-target reactivity associated with electrophilic Nrf2 activators.[10]
However, challenges remain. Achieving optimal pharmacokinetic properties, such as cell permeability and metabolic stability, is a key focus, especially for peptide-based inhibitors.[17] Future work will continue to focus on the discovery of novel small molecules and the rigorous preclinical and clinical validation of their efficacy and safety for treating a wide range of diseases driven by oxidative stress and inflammation.[3]
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westbioscience.com [westbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclic Peptide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Design, Synthesis, and In Vivo Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Keap1-Nrf2 interaction inhibitors show activity in rat kidneys | BioWorld [bioworld.com]
Whitepaper: Therapeutic Potential of Targeting the Keap1-Nrf2 Protein-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant and cytoprotective response. Under physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low basal levels of Nrf2. In response to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear accumulation, and the transcriptional activation of a broad array of genes that restore cellular homeostasis. Dysregulation of this pathway is implicated in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, chronic kidney disease, and cancer. Consequently, the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a highly promising therapeutic target. This technical guide provides an in-depth overview of the Keap1-Nrf2 pathway, the therapeutic rationale for its modulation, a summary of current drug discovery efforts, and detailed protocols for key experimental assays used to identify and characterize inhibitors of this critical interaction.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the principal cellular defense mechanism against oxidative and electrophilic stress.[1][2] The key proteins in this pathway are Nrf2, a transcription factor, and Keap1, a repressor protein that acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex.[1][2]
1.1. Mechanism of Regulation
Under basal or unstressed conditions, a homodimer of Keap1 binds to Nrf2 through two specific motifs in Nrf2's N-terminal Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[3] This "hinge and latch" mechanism facilitates the polyubiquitination of Nrf2 by the Keap1-Cul3-E3 ligase complex, targeting it for continuous degradation by the 26S proteasome.[1][2] This process keeps the cellular concentration of Nrf2 low.
Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified.[2][4] This modification induces a conformational change in Keap1 that disrupts its ability to ubiquitinate Nrf2.[1] As a result, newly synthesized Nrf2 is no longer targeted for degradation. It bypasses Keap1, accumulates in the cytoplasm, and translocates to the nucleus.[1][2]
In the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[2][5] This binding initiates the transcription of a wide array of over 250 cytoprotective genes.[6]
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
1.2. Nrf2 Target Genes
Nrf2 activation leads to the coordinated upregulation of genes involved in various cytoprotective functions. These can be broadly categorized as follows:
| Functional Category | Key Target Genes | Primary Function | Reference |
| Antioxidant Enzymes | HO-1 (HMOX1), NQO1, SOD, GPx, GCLC, GCLM | Neutralization of reactive oxygen species (ROS) and regeneration of antioxidants. | [7][8] |
| Detoxification Enzymes | GSTs, UGTs | Conjugation and detoxification of xenobiotics and electrophiles. | [2][8] |
| Glutathione Homeostasis | GCLC, GCLM, GSR | Synthesis and regeneration of glutathione (GSH), a major intracellular antioxidant. | [7][8] |
| Drug Transporters | MRPs, ABCG2 | Efflux of drugs and toxins from the cell. | [6] |
| Anti-inflammatory | HO-1, NQO1 | Suppression of pro-inflammatory gene expression. | [8][9] |
| Protein Homeostasis | Proteasome subunits | Maintenance of protein quality control. | [10] |
Therapeutic Rationale and Applications
The central role of the Keap1-Nrf2 pathway in combating oxidative stress and inflammation makes it a compelling target for therapeutic intervention in a wide range of diseases.[8][11]
-
Neurodegenerative Diseases: Oxidative stress is a key contributor to neuronal damage in conditions like Alzheimer's, Parkinson's, and multiple sclerosis.[6][7] Pharmacological activation of Nrf2 has shown neuroprotective effects in preclinical models.[6] Dimethyl fumarate (Tecfidera), an Nrf2 activator, is an approved treatment for relapsing multiple sclerosis.[1]
-
Chronic Kidney Disease (CKD): Oxidative stress and inflammation are major drivers of CKD progression. Targeting Nrf2 has been shown to ameliorate kidney damage in animal models.[8][11]
-
Cardiovascular Diseases: Nrf2 activation can protect against atherosclerosis and ischemia-reperfusion injury by reducing oxidative damage and inflammation in the vasculature.[8][11]
-
Cancer: The role of Nrf2 in cancer is complex. In normal cells, Nrf2 activation can prevent cancer initiation (chemoprevention).[2][5] However, in established tumors, constitutive activation of Nrf2 (often through mutations in Keap1 or Nrf2 itself) can promote cancer cell survival, proliferation, and resistance to chemotherapy and radiotherapy.[2][4][5] This duality necessitates different therapeutic strategies: Nrf2 activation for prevention and Nrf2 inhibition for sensitizing tumors to treatment.[12]
Small Molecule Inhibitors of the Keap1-Nrf2 Interaction
Therapeutic agents that activate the Nrf2 pathway primarily function by disrupting the Keap1-Nrf2 PPI. These can be classified into two main categories:
-
Indirect (Covalent) Inhibitors: These are electrophilic molecules that react with and modify the sensor cysteine residues on Keap1.[13][14] While effective at activating Nrf2, their electrophilicity can lead to off-target reactions with other cellular proteins, potentially causing toxicity.[13][15] Examples include sulforaphane and bardoxolone methyl (CDDO-Me).[13][16]
-
Direct (Non-covalent) PPI Inhibitors: These molecules are designed to directly and competitively bind to the Nrf2-binding pocket on the Kelch domain of Keap1, preventing the Keap1-Nrf2 interaction without forming covalent bonds.[7][13] This approach is considered more specific and is expected to have a better safety profile.[10][17] Drug discovery efforts, including high-throughput screening, fragment-based drug design (FBDD), and structure-based optimization, have yielded several potent, non-covalent inhibitor scaffolds.[7][18][19]
The table below summarizes the binding affinities of several representative non-covalent Keap1-Nrf2 PPI inhibitors.
| Compound/Series | Assay Type | Binding Affinity (IC50 / Ki) | Reference |
| Compound 10 (You et al.) | FP | EC50 = 28.6 nM | [7] |
| Phenylpropanoic acid-based (Astex/GSK) | FBDD-derived | Ki = 280 nM | [18][19] |
| Compound KP-1 | FP | IC50 = 0.74 µM | [20] |
| Proline analogue 18 | FP | IC50 = 43 nM | [21] |
| Zafirlukast | ELISA | IC50 = 1.96 µM | [22] |
| Ketoconazole | ELISA | IC50 = 3.21 µM | [22] |
Experimental Protocols
Accurate and robust assays are critical for the discovery and characterization of Keap1-Nrf2 PPI inhibitors. The following sections detail the methodologies for three key assays.
4.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive, homogeneous method for quantifying the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.[23][24]
Principle: The assay uses a Terbium (Tb)-labeled anti-His antibody as a donor, which binds to a His-tagged Keap1 Kelch domain protein. A fluorescein (FITC)-labeled peptide derived from the Nrf2 "ETGE" motif serves as the acceptor. When Keap1 and the Nrf2 peptide interact, the donor (Tb) and acceptor (FITC) are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[23][25]
Caption: Workflow for the Keap1-Nrf2 TR-FRET assay.
Methodology:
-
Materials:
-
Recombinant His-tagged Keap1 Kelch domain protein.
-
FITC-labeled Nrf2 peptide (e.g., 9-mer containing the ETGE motif).[23]
-
Terbium-conjugated anti-His antibody.
-
Assay buffer (e.g., phosphate buffer with BSA and DTT).
-
Test compounds and positive control inhibitor.
-
384-well low-volume black plates.
-
Plate reader capable of time-resolved fluorescence measurements.
-
-
Protocol:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add a defined volume (e.g., 2-5 µL) of each compound dilution to the wells of the 384-well plate.
-
Prepare a master mix of His-Keap1 protein and Tb-anti-His antibody. Incubate for 30-60 minutes at room temperature to allow for antibody-protein binding.
-
Add the Keap1/antibody complex to the wells containing the test compounds.
-
Add the FITC-Nrf2 peptide to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-5 hours, protected from light.[24]
-
Measure the TR-FRET signal using a plate reader (e.g., excitation at 340 nm, emission at 495 nm for Tb and 520 nm for FITC, with a time delay of ~100 µs).
-
Calculate the ratio of the acceptor (520 nm) to donor (495 nm) signals. Plot the signal ratio against compound concentration and fit to a four-parameter logistic equation to determine IC50 values. A Z' factor of >0.5 (ideally >0.8) indicates a robust assay suitable for HTS.[24]
-
4.2. Fluorescence Polarization (FP) Assay
The FP assay is another widely used homogeneous binding assay to screen for inhibitors of the Keap1-Nrf2 interaction.[26][27]
Principle: This assay measures the change in the rotational speed of a small fluorescently labeled Nrf2 peptide.[22][26] When the small peptide is free in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. When the peptide binds to the much larger Keap1 protein, its tumbling slows significantly, and the emitted light remains highly polarized. Inhibitors that disrupt this binding will cause a decrease in fluorescence polarization.[22]
Caption: Workflow for the Keap1-Nrf2 Fluorescence Polarization (FP) assay.
Methodology:
-
Materials:
-
Protocol:
-
Add test compounds at various concentrations to the wells.
-
Add a fixed concentration of Keap1 protein to the wells.
-
Add a fixed concentration of the fluorescently labeled Nrf2 peptide to all wells to start the reaction.
-
Incubate for 30 minutes at room temperature, protected from light.[26][27]
-
Measure fluorescence polarization using an appropriate filter set (e.g., excitation 485 nm, emission 530 nm).[28]
-
Data are typically plotted as millipolarization (mP) units versus compound concentration to determine IC50 values.
-
4.3. ARE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce Nrf2-dependent gene transcription.
Principle: A reporter cell line (e.g., HepG2) is engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple copies of the ARE sequence.[29][30] When a compound activates Nrf2, the Nrf2 translocates to the nucleus, binds to the AREs, and drives the expression of luciferase. The amount of luciferase produced, which is quantified by measuring luminescence after adding a substrate (luciferin), is directly proportional to the Nrf2 transcriptional activity.[31]
Caption: Workflow for the ARE-Luciferase Reporter Gene Assay.
Methodology:
-
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-luc).[30][32]
-
Cell culture medium and supplements.
-
96-well white, clear-bottom cell culture plates.
-
Test compounds and a positive control (e.g., sulforaphane).[32]
-
Luciferase assay reagent (containing luciferin and lysis buffer).
-
Luminometer plate reader.
-
-
Protocol:
-
Seed the ARE-reporter cells into a 96-well plate at a predetermined density (e.g., 35,000 cells/well) and allow them to attach overnight.[32]
-
The next day, remove the culture medium and replace it with medium containing serial dilutions of the test compounds. Include vehicle-only wells as a negative control.
-
Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).[32]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well, which lyses the cells and provides the luciferin substrate.
-
Incubate for ~15 minutes at room temperature with gentle rocking to ensure complete lysis.[32]
-
Measure the luminescence signal using a plate reader.
-
Calculate the fold-activation of the reporter gene by normalizing the signal from compound-treated wells to the signal from vehicle-treated wells.
-
Conclusion and Future Directions
Targeting the Keap1-Nrf2 PPI represents a powerful therapeutic strategy for a host of diseases underpinned by oxidative stress and inflammation. The development of direct, non-covalent inhibitors offers a promising path toward more specific and safer Nrf2-activating drugs compared to earlier-generation electrophilic compounds.[10][17] While significant progress has been made, challenges remain, particularly concerning the dual role of Nrf2 in cancer. Future research will need to focus on optimizing the pharmacokinetic and pharmacodynamic properties of current inhibitor scaffolds, developing tissue-specific activators, and carefully defining the patient populations most likely to benefit from this therapeutic approach. The continued application of robust biochemical and cell-based assays will be paramount to advancing these novel cytoprotective agents from the laboratory to the clinic.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 12. The current status and future prospects for therapeutic targeting of KEAP1-NRF2 and β-TrCP-NRF2 interactions in cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updated research and applications of small molecule inhibitors of Keap1-Nrf2 protein-protein interaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Keap1-Nrf2 signaling pathway: mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchwithrutgers.com [researchwithrutgers.com]
- 24. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. westbioscience.com [westbioscience.com]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols: Keap1-Nrf2-IN-11 as a Prototypical Keap1-Nrf2 Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[2][4][5] In response to cellular stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts Nrf2 ubiquitination.[1][3] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a suite of antioxidant and cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and glutamate-cysteine ligase (GCL).[1][2][5]
Keap1-Nrf2-IN-11 is a representative, potent, cell-permeable small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). Unlike electrophilic activators of the Nrf2 pathway, this compound is designed to non-covalently bind to Keap1, preventing its interaction with Nrf2. This mode of action is anticipated to offer a more specific and potentially less toxic profile for Nrf2 activation. These application notes provide a detailed protocol for the use of this compound in cell culture to study the activation of the Nrf2 pathway.
Mechanism of Action
This compound functions by directly inhibiting the protein-protein interaction between Keap1 and Nrf2. By binding to the Kelch domain of Keap1, the inhibitor prevents the sequestration of Nrf2, leading to its stabilization, nuclear translocation, and the subsequent transcription of Nrf2-dependent genes.
Data Presentation
Table 1: Example Biological Activity of this compound
| Parameter | Value | Conditions |
| Keap1-Nrf2 Binding Inhibition (IC50) | 50 nM | Fluorescence Polarization Assay |
| Nrf2 Nuclear Translocation (EC50) | 200 nM | Human A549 cells, 4-hour treatment |
| NQO1 mRNA Induction (EC50) | 250 nM | Human A549 cells, 24-hour treatment |
| HO-1 Protein Induction (EC50) | 300 nM | Human A549 cells, 24-hour treatment |
Note: The values presented are representative examples for a potent Keap1-Nrf2 PPI inhibitor and should be determined empirically for specific experimental systems.
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Example Incubation Time |
| Nrf2 Nuclear Translocation | 10 nM - 1 µM | 2 - 6 hours |
| Target Gene mRNA Expression (qPCR) | 50 nM - 5 µM | 12 - 24 hours |
| Target Protein Expression (Western Blot) | 100 nM - 10 µM | 24 - 48 hours |
| Cell Viability/Cytotoxicity Assay | 1 µM - 50 µM | 48 - 72 hours |
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store the compound as a solid at -20°C, protected from light and moisture.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol for Nrf2 Activation in Cell Culture
This protocol describes a general procedure for treating adherent mammalian cells with this compound to assess the activation of the Nrf2 pathway.
Materials:
-
Mammalian cell line (e.g., A549, HaCaT, ARPE-19)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in tissue culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
For a 6-well plate, a typical seeding density is 2.5 x 105 cells per well.
-
-
Preparation of Treatment Media:
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (refer to Table 2).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment media (containing different concentrations of this compound or vehicle control) to the respective wells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (refer to Table 2 for guidance based on the intended downstream analysis).
-
-
Harvesting Cells for Downstream Analysis:
-
After the incubation period, proceed with cell harvesting according to the requirements of the downstream assay (e.g., cell lysis for Western blotting or RNA extraction for qPCR).
-
Downstream Analysis Protocols
a) Western Blot for Nrf2 and Target Protein Expression
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
b) Quantitative PCR (qPCR) for Target Gene Expression
-
Following treatment, lyse the cells directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
c) Immunofluorescence for Nrf2 Nuclear Translocation
-
Seed cells on glass coverslips in a multi-well plate.
-
After treatment with this compound, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with an anti-Nrf2 primary antibody overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathway Diagram
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low Nrf2 activation | - Compound inactivity- Inappropriate cell line- Insufficient concentration or incubation time- Poor antibody quality | - Verify compound activity with a positive control (e.g., sulforaphane).- Use a cell line known to have a responsive Keap1-Nrf2 pathway.- Perform a dose-response and time-course experiment.- Validate antibodies with positive and negative controls. |
| High background in Western blot | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or use a different blocking agent.- Optimize primary and secondary antibody dilutions.- Increase the number and duration of wash steps. |
| Cell death observed | - Compound cytotoxicity- High DMSO concentration | - Perform a cell viability assay to determine the cytotoxic concentration.- Ensure the final DMSO concentration is ≤ 0.1%. |
These protocols and application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the Keap1-Nrf2 signaling pathway. Researchers should optimize these protocols for their specific experimental systems to ensure robust and reproducible results.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
Keap1-Nrf2-IN-11 Dosage for Mouse Models: Application Notes and Protocols
Note on Keap1-Nrf2-IN-11: Publicly available scientific literature lacks specific in vivo dosage and administration protocols for the compound identified as "this compound". Chemical suppliers list it as a potent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor with a high binding affinity (KD2 of 0.21 nM), suggesting potential for anti-inflammatory research by promoting Nrf2 nuclear translocation and reducing ROS, NO, and TNF-α production. However, without published in vivo studies, detailed application notes for this specific compound cannot be provided.
Therefore, this document presents detailed protocols and data for a representative and well-characterized Keap1-Nrf2 PPI inhibitor, ZJ01 , to serve as a practical guide for researchers working with similar small molecules in mouse models.
Representative Keap1-Nrf2 Inhibitor: ZJ01
ZJ01 is a novel small molecule with an iminocoumarin-benzothiazole scaffold that acts as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction. By disrupting this interaction, ZJ01 prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its nuclear accumulation and the transcriptional activation of antioxidant and cytoprotective genes.[1][2]
Quantitative Data Summary for ZJ01 in Mouse Models
The following tables summarize the in vivo dosage and effects of ZJ01 in mouse models of hyperoxic acute lung injury (ALI) and lipopolysaccharide (LPS)-induced cardiomyopathy.
Table 1: In Vivo Dosage and Administration of ZJ01
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice | [3] |
| Disease Induction | Hyperoxic Acute Lung Injury (exposure to >90% oxygen) | [1][3] |
| Compound | ZJ01 | [1][3] |
| Dosage | 5 mg/kg or 10 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][5] |
| Vehicle | Information not explicitly stated in the primary reference. A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 50% saline. | |
| Dosing Schedule | Administered 1 hour prior to hyperoxia exposure. | [1] |
Table 2: In Vivo Pharmacodynamic Effects of ZJ01 in a Hyperoxic ALI Mouse Model
| Biomarker | Effect of ZJ01 Treatment | Significance | Reference |
| Nrf2 Activation | Increased nuclear accumulation of Nrf2 | p < 0.05 | [1] |
| HO-1 Expression | Significantly increased | p < 0.05 | [1][3] |
| Myeloperoxidase (MPO) Activity | Reduced | p < 0.05 | [1] |
| Lung Water Content | Reduced | p < 0.05 | [1] |
| TNF-α Levels | Reduced | p < 0.05 | [1] |
| MMP-9 Levels | Reduced | p < 0.05 | [1] |
Experimental Protocols
I. Preparation of ZJ01 for In Vivo Administration
Materials:
-
ZJ01 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, and 50% sterile saline. For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, and 500 µl of sterile saline.
-
ZJ01 Stock Solution: Weigh the required amount of ZJ01 powder in a sterile microcentrifuge tube.
-
Dissolution: Add a small amount of DMSO to the ZJ01 powder to dissolve it completely. Vortex gently.
-
Final Formulation: Add the PEG300 and then the saline to the dissolved ZJ01 stock solution to achieve the final desired concentration and vehicle composition. Vortex thoroughly to ensure a homogenous solution.
-
Storage: Prepare the formulation fresh on the day of use. Protect from light.
II. In Vivo Administration of ZJ01 in a Mouse Model of Hyperoxic Acute Lung Injury
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
Experimental Groups:
-
Room air + Vehicle
-
Room air + ZJ01
-
Hyperoxia + Vehicle
-
Hyperoxia + ZJ01 (e.g., 5 mg/kg or 10 mg/kg)
Protocol:
-
Acclimatization: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.
-
ZJ01 Administration: Administer the prepared ZJ01 solution or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
Hyperoxia Induction: One hour after the injection, place the mice in a hyperoxic chamber with an oxygen concentration of >90%. The control groups remain in room air.
-
Monitoring: Monitor the animals regularly for signs of distress.
-
Endpoint: After 72 hours of hyperoxia exposure, humanely euthanize the mice.
-
Sample Collection: Collect lung tissue and bronchoalveolar lavage fluid (BALF) for downstream analysis (e.g., Western blot for Nrf2 and HO-1, MPO assay, measurement of lung water content, and cytokine analysis).
Visualizations
Keap1-Nrf2 Signaling Pathway
References
- 1. ZJ01, a Small Molecule Inhibitor of the Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1-Nrf2) Protein-Protein Interaction, Reduces Hyperoxic Acute Lung Injury in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel small-molecule Keap1–Nrf2 PPI inhibitor with cytoprotective effects on LPS-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZJ01, a Small Molecule Inhibitor of the Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1-Nrf2) Protein-Protein Interaction, Reduces Hyperoxic Acute Lung Injury in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Keap1 and Nrf2 Following Treatment with Nrf2 Activator IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of Nrf2.[1][2][3][4] Upon exposure to oxidative stress or chemical inducers, Keap1's ability to target Nrf2 is inhibited. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic development.[5][6]
IN-11 is a novel, potent small molecule activator of the Nrf2 pathway. It is hypothesized to disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and the subsequent upregulation of its downstream target genes. This application note provides a detailed protocol for performing a Western blot to analyze the expression levels of Keap1 and Nrf2 in cell lysates following treatment with IN-11.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The proteins are first separated by size using polyacrylamide gel electrophoresis (SDS-PAGE). Subsequently, the separated proteins are transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific to the target proteins (Keap1 and Nrf2). Unbound primary antibodies are washed away, and the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be detected and quantified, allowing for the relative measurement of the target protein levels.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of IN-11 on Keap1 and Nrf2 protein levels in a cellular model. Data is presented as the mean relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) from three independent experiments.
| Treatment Group | Keap1 Relative Expression (Mean ± SD) | Nrf2 Relative Expression (Mean ± SD) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| IN-11 (1 µM) | 0.98 ± 0.10 | 2.50 ± 0.21 |
| IN-11 (5 µM) | 1.02 ± 0.14 | 4.75 ± 0.35 |
| IN-11 (10 µM) | 0.95 ± 0.09 | 7.20 ± 0.58 |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent mammalian cells (e.g., HEK293T, A549, or a relevant cell line for the research question)
-
IN-11: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)
-
SDS-PAGE Gels: (e.g., 4-12% gradient gels)
-
Running Buffer (1X): (25 mM Tris, 192 mM glycine, 0.1% SDS)
-
Transfer Buffer (1X): (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF Membranes: (0.45 µm pore size)
-
Methanol
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies:
-
Rabbit anti-Nrf2 antibody
-
Mouse anti-Keap1 antibody
-
Mouse anti-β-actin antibody (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Chemiluminescence Imaging System
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Aspirate the culture medium and treat the cells with varying concentrations of IN-11 or a vehicle control (e.g., DMSO) in fresh medium for the desired time period (e.g., 2, 4, 6, or 24 hours).
-
-
Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentration, normalize all samples to the same concentration with RIPA buffer.
-
Add 4X Laemmli sample buffer to the normalized protein samples to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.[7]
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform the protein transfer in 1X transfer buffer. Transfer conditions will vary based on the system used (e.g., wet transfer at 100 V for 1-2 hours at 4°C).
-
-
Immunoblotting:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with primary antibodies against Keap1 and Nrf2, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin) should also be used. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.[8]
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies, diluted in blocking buffer (e.g., 1:5000 to 1:10,000), for 1 hour at room temperature with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Keap1 and Nrf2 bands to the intensity of the loading control band for each sample.
-
Signaling Pathway
Caption: Keap1-Nrf2 Signaling Pathway and the Action of IN-11.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 6. Nrf2 Activation: Involvement in Central Nervous System Traumatic Injuries. A Promising Therapeutic Target of Natural Compounds [mdpi.com]
- 7. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 8. 2.8. Western Blotting of Nrf2 [bio-protocol.org]
Application Notes and Protocols for Immunofluorescence Staining of Nrf2 with a Keap1-Nrf2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a Keap1-Nrf2 protein-protein interaction (PPI) inhibitor for the induction and immunofluorescent detection of Nuclear factor erythroid 2-related factor 2 (Nrf2) nuclear translocation. This protocol is intended for researchers in cell biology, pharmacology, and drug discovery investigating the Keap1-Nrf2 signaling pathway.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Upon exposure to oxidative stress or chemical inducers, conformational changes in Keap1 lead to the release and stabilization of Nrf2.[2] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[4]
Keap1-Nrf2 protein-protein interaction (PPI) inhibitors are small molecules designed to disrupt the binding of Keap1 to Nrf2, thereby mimicking the cellular response to oxidative stress.[5][6][7] This leads to Nrf2 accumulation and its subsequent translocation into the nucleus. Immunofluorescence microscopy is a powerful technique to visualize and quantify this critical step of Nrf2 activation.[4][8][9][10]
This document provides a detailed protocol for the immunofluorescent staining of Nrf2 in cultured cells treated with a representative Keap1-Nrf2 PPI inhibitor.
Signaling Pathway and Inhibitor Mechanism
The Keap1-Nrf2 signaling pathway and the mechanism of action of a Keap1-Nrf2 PPI inhibitor are depicted in the following diagram.
Caption: Keap1-Nrf2 signaling pathway and inhibitor action.
Experimental Workflow
The overall experimental workflow for immunofluorescence staining of Nrf2 following treatment with a Keap1-Nrf2 inhibitor is outlined below.
Caption: Immunofluorescence workflow for Nrf2 staining.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Cell line of interest (e.g., A549, HaCaT, HepG2)
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
Keap1-Nrf2 PPI Inhibitor (e.g., CPUY192018 as a representative inhibitor)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-Nrf2 polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips by immersing them in 70% ethanol and passing them through a flame.
-
Place one sterile coverslip into each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the Keap1-Nrf2 PPI inhibitor in DMSO.
-
Dilute the inhibitor to the desired final concentration in fresh cell culture medium. A concentration range of 1-10 µM is a common starting point for many small molecule inhibitors.
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the inhibitor.
-
Untreated Control: Cells in fresh medium only.
-
Positive Control (Optional): Treat cells with a known Nrf2 activator, such as sulforaphane (5-10 µM).
-
-
Remove the old medium from the cells and add the medium containing the inhibitor or controls.
-
Incubate for a predetermined time (e.g., 2, 4, 6, or 12 hours) to determine the optimal duration for Nrf2 nuclear translocation.
-
-
Fixation:
-
Carefully aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Nrf2 antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200).
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (a typical starting dilution is 1:500).
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the slides using a confocal or a high-resolution epifluorescence microscope.
-
Capture images of the Nrf2 staining (e.g., green channel for Alexa Fluor 488) and the DAPI staining (blue channel).
-
For quantitative analysis, measure the mean fluorescence intensity of Nrf2 in the nucleus (defined by the DAPI stain) and in the cytoplasm for a statistically significant number of cells per condition. The nuclear-to-cytoplasmic fluorescence intensity ratio can then be calculated to represent the degree of Nrf2 translocation.
-
Data Presentation
The following table presents representative quantitative data for Nrf2 nuclear translocation following treatment with a Keap1-Nrf2 PPI inhibitor.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SEM) | Nuclear-to-Cytoplasmic Nrf2 Ratio (± SEM) | Percentage of Cells with Nuclear Nrf2 (%) |
| Untreated Control | - | 4 | 150 ± 12 | 1.2 ± 0.1 | 10 |
| Vehicle Control (DMSO) | 0.1% | 4 | 155 ± 15 | 1.3 ± 0.2 | 12 |
| Keap1-Nrf2 Inhibitor | 5 | 2 | 350 ± 25 | 3.5 ± 0.3 | 65 |
| Keap1-Nrf2 Inhibitor | 5 | 4 | 580 ± 30 | 5.2 ± 0.4 | 85 |
| Keap1-Nrf2 Inhibitor | 5 | 6 | 450 ± 28 | 4.1 ± 0.3 | 75 |
| Positive Control (Sulforaphane) | 10 | 4 | 550 ± 35 | 4.9 ± 0.5 | 82 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Nrf2 Signal | Low protein expression in the cell type. | Confirm Nrf2 expression by Western blot. |
| Inactive primary antibody. | Use a fresh, validated antibody. | |
| Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment. | |
| High Background Staining | Non-specific antibody binding. | Increase blocking time or BSA concentration. |
| Secondary antibody is binding non-specifically. | Include a secondary antibody-only control. | |
| Autofluorescence of cells or fixative. | Use a fresh PFA solution; consider using a different fluorophore. | |
| Nrf2 Signal Only in Cytoplasm | Inhibitor is not effective. | Verify the activity of the inhibitor with a different assay (e.g., qPCR for Nrf2 target genes). |
| Insufficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| Nrf2 is rapidly exported from the nucleus. | Perform a shorter time-course experiment. |
By following these detailed application notes and protocols, researchers can effectively utilize Keap1-Nrf2 PPI inhibitors to study the dynamics of Nrf2 nuclear translocation and gain valuable insights into the regulation of this critical cytoprotective pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Keap1-Nrf2 Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.[2][3] In response to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes through the Antioxidant Response Element (ARE).
Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the protein-protein interaction (PPI) between Keap1 and Nrf2 has emerged as a promising therapeutic target for the development of novel drugs that can augment the cell's natural antioxidant defenses.[4] High-throughput screening (HTS) assays are essential tools for identifying small molecule inhibitors of the Keap1-Nrf2 PPI.
This document provides detailed application notes and protocols for two common HTS assays used for this purpose: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). While the specific compound "Keap1-Nrf2-IN-11" is not found in publicly available literature, this document will utilize data from known Keap1-Nrf2 inhibitors to illustrate the application of these assays.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a key regulator of cellular homeostasis. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm and facilitates its degradation. Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization and activation of antioxidant gene expression.
Quantitative Data of Known Keap1-Nrf2 Inhibitors
The following table summarizes the inhibitory activities of several published small molecule inhibitors of the Keap1-Nrf2 PPI, as determined by various HTS assays. This data is provided as a reference for expected potencies in similar assays.
| Compound ID | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| ML334 | FP | 1.6 | 1.0 (SPR) | [5] |
| Compound 1 | FP | 3 | - | [6] |
| Compound 10 | FP | 0.0286 (EC50) | - | [6] |
| Compound 13 | FP | 0.063 | - | [6] |
| Compound 33 | FP | 0.015 | - | [6] |
| K18 | FP | 31.55 | - | [7] |
| KP-1 | FP | 0.74 | - | [7] |
| Compound 5 | FCS | 35.7 | - | [2] |
| Compound 6 | FCS | 37.9 | - | [2] |
| p68 (peptide) | FP | 0.022 | - | [3] |
| Iridium Complex 1 | FP | 1.09 | - | [8] |
| DMF | ELISA | 6.34 | - | [9] |
FP = Fluorescence Polarization, SPR = Surface Plasmon Resonance, FCS = Fluorescence Correlation Spectroscopy, ELISA = Enzyme-Linked Immunosorbent Assay, IC50 = half maximal inhibitory concentration, EC50 = half maximal effective concentration, Kd = dissociation constant.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the disruption of the interaction between the Keap1 protein (specifically the Kelch domain) and a fluorescently labeled peptide derived from the Nrf2 protein (containing the high-affinity ETGE motif). When the fluorescent peptide is bound to the larger Keap1 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. In the presence of a competing inhibitor that displaces the fluorescent peptide from Keap1, the smaller, unbound peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.
Experimental Workflow:
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors [mdpi.com]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Keap1-Nrf2 Inhibitor Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Keap1-Nrf2 protein-protein interaction (PPI) inhibitors. The following information is based on general principles for this class of compounds and uses "Keap1-Nrf2-IN-1" as a representative example due to the limited specific data available for "Keap1-Nrf2-IN-11". Researchers should always refer to the specific product datasheet for the inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Keap1-Nrf2 PPI inhibitors?
A1: Keap1-Nrf2 protein-protein interaction (PPI) inhibitors are designed to disrupt the binding of Keap1 to Nrf2.[1][2][3][4][5] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[3][6] By blocking the Keap1-Nrf2 interaction, these inhibitors prevent Nrf2 degradation, leading to its accumulation, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent genes that protect cells from oxidative stress.[7][8][9]
Q2: How do I determine the optimal starting concentration for my experiments?
A2: The optimal starting concentration depends on the specific inhibitor and your cell type. For "Keap1-Nrf2-IN-1," a known inhibitor, the reported IC50 (the concentration required to inhibit 50% of the Keap1-Nrf2 interaction) is 43 nM.[10] A common starting point for cell-based assays is to test a concentration range of 10-fold below and above the reported IC50 or EC50 value. A typical starting range could be 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store the Keap1-Nrf2 inhibitor?
A3: Most inhibitors are soluble in DMSO.[11] For "Keap1-Nrf2-IN-14", a related compound, it is recommended to prepare a stock solution in DMSO at a concentration of 5 mM, 10 mM, or 20 mM.[12] Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12] Before use, thaw the aliquot and dilute it in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: No or low Nrf2 activation observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). |
| Incubation time is too short. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for Nrf2 activation. |
| Poor cell permeability of the inhibitor. | While many inhibitors are designed to be cell-permeable, this can vary.[1][13][14] Consult the product datasheet or literature for information on cell permeability. If permeability is a concern, consider using a different inhibitor with known good permeability. |
| Incorrect detection method. | Ensure your Western blot antibody for Nrf2 is validated and working correctly. For qPCR, verify that your primers for Nrf2 target genes (e.g., NQO1, HO-1, GCLC) are specific and efficient.[9][15] |
| Cell line is not responsive. | Some cell lines may have mutations in the Keap1-Nrf2 pathway that make them resistant to this class of inhibitors.[2][16] Use a positive control, such as a known Nrf2 activator like sulforaphane, to confirm pathway functionality in your cell line.[7] |
| Inhibitor degradation. | Ensure proper storage of the inhibitor stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Issue 2: High cytotoxicity or cell death observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a cell viability assay (e.g., MTT or CTG) to determine the cytotoxic concentration range of the inhibitor. Use concentrations well below the cytotoxic threshold for your experiments. |
| Off-target effects. | High concentrations of any compound can lead to off-target effects.[17] Lower the inhibitor concentration to a range where you observe Nrf2 activation without significant cytotoxicity. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| Prolonged incubation time. | Long exposure to the inhibitor, even at non-toxic concentrations, might induce cellular stress. Optimize the incubation time to the shortest duration that yields a robust Nrf2 response. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Keap1-Nrf2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the Keap1-Nrf2 inhibitor in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Nrf2 Activation
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Nrf2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of the Keap1-Nrf2 inhibitor for the optimized duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with the Keap1-Nrf2 inhibitor.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the appropriate master mix and primers.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of a PPI inhibitor.
Caption: A typical experimental workflow for optimizing inhibitor concentration.
Caption: A troubleshooting decision tree for low Nrf2 activation.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keap1-Nrf2-IN-1 Datasheet DC Chemicals [dcchemicals.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Keap1-Nrf2-IN-14 I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 13. Cell-Permeable Peptide Targeting the Nrf2–Keap1 Interaction: A Potential Novel Therapy for Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Cell-Permeable Peptide Targeting the Nrf2-Keap1 [research.amanote.com]
- 15. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Keap1-Nrf2-IN-11 Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with Keap1-Nrf2-IN-11 and similar small molecule inhibitors in animal models. The focus is on overcoming common delivery challenges to ensure reliable and reproducible experimental outcomes.
Understanding the Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein.[1][2][3] Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes.[3][4][5] Direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), such as this compound, are designed to prevent Nrf2 degradation, thereby activating this protective pathway.[1][6]
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action for inhibitors like IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery in animal models challenging?
This compound is a small molecule designed to inhibit the protein-protein interaction between Keap1 and Nrf2. Like many compounds in this class, it is often characterized by high lipophilicity and low aqueous solubility.[7] This "brick dust" property makes it difficult to dissolve in standard aqueous vehicles, leading to poor absorption, low bioavailability, and high variability in animal studies.[8][9]
Q2: My compound has precipitated out of solution. What are my initial formulation options?
For poorly soluble compounds, several formulation strategies can be employed to improve solubility and bioavailability. These range from simple co-solvent systems to more complex lipid-based or nanoparticle formulations.[8] The choice depends on the compound's properties, the route of administration, and the experimental goals.
Q3: I'm observing highly variable results between animals. What are the likely causes?
High variability is often a direct consequence of poor formulation. If the compound is not fully dissolved or is unstable in the vehicle, the actual dose administered can vary significantly. Other factors include inconsistencies in administration technique (e.g., oral gavage), animal stress, and the effect of the vehicle itself on drug absorption.
Q4: How can I improve the oral bioavailability of my compound?
Improving bioavailability for poorly soluble compounds typically involves strategies that increase the dissolution rate or solubility in the gastrointestinal tract.[10] Common approaches include:
-
Particle Size Reduction: Micronization or nanocrystal formulations increase the surface area for dissolution.[8][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[7]
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can enhance solubility.[8][10]
Q5: What are potential off-target effects and how can I assess them?
While direct PPI inhibitors are designed to be more selective than electrophilic Nrf2 activators, off-target effects can still occur.[11] These may arise from the compound interacting with other proteins or from vehicle-induced toxicity. To assess this, include a "vehicle only" control group in your studies and consider performing a broader safety assessment, including monitoring animal weight, behavior, and basic clinical chemistry.
Troubleshooting Guides
Problem 1: Low or Variable Compound Exposure in Plasma
Q: My pharmacokinetic (PK) study shows very low and inconsistent plasma concentrations of this compound after oral administration. What should I investigate?
A: This is a classic sign of a formulation or administration issue. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for low or variable in vivo plasma exposure.
Problem 2: Lack of In Vivo Efficacy or Target Engagement
Q: I've administered this compound, but I don't see an increase in Nrf2 target genes (e.g., NQO1, HMOX1) in my target tissue. Why might this be?
A: A lack of target engagement in vivo, despite in vitro activity, points to issues with drug delivery or disposition.
-
Insufficient Exposure: The most common reason is that not enough compound is reaching the target tissue. Refer to the PK troubleshooting guide above. The dose may be too low to overcome poor bioavailability.
-
Rapid Metabolism: The compound might be absorbed but then quickly cleared by the liver. The half-life of a similar compound, Keap1-Nrf2-IN-14, is approximately 1.72 hours after IV injection in mice, indicating that rapid clearance is possible for this class of molecules.[12]
-
Poor Tissue Penetration: The compound may not effectively distribute from the blood into the target tissue. Consider measuring compound concentrations in the tissue of interest alongside plasma.
-
Incorrect Dosing Regimen: If the compound has a short half-life, the time point for measuring target gene expression is critical. A time-course experiment (e.g., 2, 4, 8, 24 hours post-dose) is essential to capture the peak response.
Quantitative Data & Formulation Strategies
The selection of a formulation vehicle is critical for success. The following tables provide starting points for developing a suitable formulation for poorly soluble Keap1-Nrf2 inhibitors.
Table 1: Common Excipients and Formulation Strategies for Preclinical Studies
| Formulation Strategy | Components | Common Concentration | Pros | Cons |
|---|---|---|---|---|
| Co-solvent Solution | PEG 400, Propylene Glycol, Ethanol, DMSO | 10-40% in water or saline | Simple to prepare, widely used. | Can cause toxicity at high concentrations, potential for precipitation upon injection. |
| Surfactant Dispersion | Tween 80, Kolliphor EL (Cremophor EL) | 1-10% in saline | Improves wetting and forms micelles to aid solubilization. | Can cause hypersensitivity reactions (Kolliphor), potential for toxicity. |
| Lipid Solution/Suspension | Corn oil, Sesame oil | N/A | Good for highly lipophilic compounds, can improve oral absorption. | May not be suitable for all routes of administration, can be variable. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% in water | Forms inclusion complexes to increase aqueous solubility. | Can be nephrotoxic at high doses, viscosity can be an issue. |
This table is compiled from general knowledge in preclinical formulation development.[8][10]
Table 2: Example Pharmacokinetic Parameters for a Keap1-Nrf2 Inhibitor (IN-14)
| Parameter | Value | Animal Model & Dosing | Source |
|---|---|---|---|
| Half-life (t½) | 1.72 hours | Mouse, 1 mg/kg, Intravenous | [InvivoChem, 2024][12] |
| Dose for In Vivo Effect | 10 mg/kg | Mouse, Intraperitoneal (daily for 3 days) | [InvivoChem, 2024][12] |
Note: This data is for Keap1-Nrf2-IN-14 and should be used as a representative example to guide experimental design for IN-11.[12]
Experimental Protocols
Protocol 1: Basic Formulation Screening
Objective: To identify a simple vehicle that can solubilize this compound at the desired concentration.
Materials:
-
This compound powder
-
Vehicles to test (e.g., PEG 400, DMSO, Tween 80, Corn Oil, Saline)
-
Vortex mixer, sonicating water bath
-
Microscope
Method:
-
Weigh out a small amount of IN-11 into several glass vials (e.g., 1 mg per vial).
-
Add a defined volume of your chosen vehicle or co-solvent mixture to achieve the target concentration (e.g., 1 mg/mL).
-
Vortex vigorously for 2-3 minutes.
-
If not fully dissolved, place the vial in a sonicating water bath for 15-30 minutes. Gentle warming (37-40°C) may be used but check for compound stability.
-
Visually inspect the solution against a light and dark background for any visible particles.
-
Place a small drop on a microscope slide and check for crystalline material. The solution should be clear.
-
Let the top candidate solutions sit at room temperature for 1-2 hours and re-inspect to ensure the compound does not crash out of solution.
Protocol 2: Preparation of a PEG 400/Tween 80/Saline Formulation
Objective: To prepare a common co-solvent/surfactant vehicle for oral or intraperitoneal administration.
Method:
-
Prepare the vehicle by mixing 10% Tween 80 and 30% PEG 400 (v/v). Vortex until homogenous.
-
Slowly add 60% sterile saline to the mixture while continuously vortexing to create a clear solution. This is your final vehicle.
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add a small amount of the vehicle (e.g., 25% of the final volume) and vortex to create a slurry.
-
Gradually add the remaining vehicle while vortexing and sonicating until the compound is fully dissolved.
-
Prepare this formulation fresh on the day of the experiment.
Protocol 3: Assessing Target Engagement via qPCR
Objective: To measure the mRNA expression of Nrf2 target genes in a tissue of interest after IN-11 administration.
Method:
-
Dose animals with IN-11 or vehicle control. Based on PK data (or estimations), select a time point where exposure is expected to be high (e.g., 2-6 hours post-dose).
-
Euthanize animals and immediately harvest the tissue of interest (e.g., liver, kidney). Snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
Extract total RNA from the tissue using a standard kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for your target genes (e.g., Nqo1, Hmox1, Gclc) and a stable housekeeping gene (e.g., Gapdh, Actb).
-
Analyze the data using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression in the IN-11 treated group relative to the vehicle control group. A significant increase indicates successful target engagement.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Keap1-Nrf2-IN-14 I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
Technical Support Center: Keap1-Nrf2-IN-11 and Related Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Keap1-Nrf2 PPI inhibitors?
Under normal conditions, the Keap1 protein acts as a negative regulator of the transcription factor Nrf2.[1] Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its cellular levels low.[2] Keap1-Nrf2 PPI inhibitors are small molecules designed to disrupt the interaction between Keap1 and Nrf2.[3][4] By preventing this binding, the inhibitor allows newly synthesized Nrf2 to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus.[5] In the nucleus, Nrf2 activates the transcription of a wide array of cytoprotective genes, which form the basis of the cellular antioxidant and detoxification response.[6]
Q2: What are the potential causes of unexpected cytotoxicity with my Keap1-Nrf2 inhibitor?
Unexpected cytotoxicity from Keap1-Nrf2 inhibitors can stem from several factors:
-
Off-target effects: Many small molecule inhibitors, particularly electrophilic compounds that covalently modify cysteine residues on Keap1, can also react with other cellular proteins, leading to toxicity.[3][7] This lack of specificity is a known challenge with indirect Nrf2 activators.[8]
-
Prolonged Nrf2 activation: While transient activation of the Nrf2 pathway is generally protective, sustained and unregulated activation can have detrimental effects and may even shorten lifespan in some model organisms.[7]
-
Compound solubility and aggregation: Poor solubility of the inhibitor can lead to the formation of aggregates that may be cytotoxic to cells.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in metabolism, membrane transport, and endogenous antioxidant capacity.
Q3: How can I differentiate between on-target Nrf2-mediated effects and off-target cytotoxicity?
To distinguish between intended and unintended effects, consider the following experimental controls:
-
Nrf2 knockdown/knockout cells: Compare the cytotoxic effects of your inhibitor in wild-type cells versus cells where Nrf2 has been silenced (e.g., using siRNA or in a knockout cell line). If the cytotoxicity is significantly reduced in the absence of Nrf2, it suggests an on-target effect.
-
Dose-response analysis: A classic bell-shaped dose-response curve, where higher concentrations lead to a decrease in the intended biological activity and an increase in cytotoxicity, can indicate off-target effects at supra-pharmacological doses.
-
Rescue experiments: Determine if the observed cytotoxicity can be rescued by treating the cells with antioxidants. If so, this might suggest that the toxicity is mediated by excessive reactive oxygen species (ROS) production, which could be an off-target effect.
-
Use of a structurally related inactive analog: If available, a similar compound that does not inhibit the Keap1-Nrf2 interaction can serve as a negative control to identify non-specific effects.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with Keap1-Nrf2 inhibitors.
Issue 1: Higher than expected cytotoxicity observed in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target effects of the inhibitor | Perform experiments in Nrf2 knockdown/knockout cells to confirm if the toxicity is Nrf2-dependent. |
| Use a structurally related but inactive compound as a negative control. | |
| Compound precipitation or aggregation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. |
| Test the solubility of the compound in the chosen solvent and culture medium. Consider using a different solvent or a lower concentration. | |
| Cell line sensitivity | Test the inhibitor on a panel of different cell lines to assess for cell-type-specific toxicity. |
| Titrate the inhibitor concentration to find the optimal therapeutic window for your specific cell line. | |
| Incorrect inhibitor concentration | Verify the stock solution concentration and perform serial dilutions carefully. |
Issue 2: Inconsistent or non-reproducible Nrf2 activation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibitor instability | Prepare fresh stock solutions of the inhibitor for each experiment. |
| Check the manufacturer's recommendations for storage and handling. | |
| Cell culture conditions | Ensure consistent cell passage number, confluency, and media composition between experiments. |
| Serum components in the media can sometimes interfere with compound activity; consider experiments in serum-free media for a short duration. | |
| Assay variability | Optimize the incubation time and inhibitor concentration for the specific assay being used (e.g., Western blot, qPCR, reporter assay). |
| Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
While specific data for Keap1-Nrf2-IN-11 is unavailable, the following table presents IC50 values for other known Keap1-Nrf2 PPI inhibitors to provide a general reference for expected potency.
Table 1: IC50 Values of Representative Keap1-Nrf2 PPI Inhibitors
| Compound | Assay Type | IC50 Value |
| Andrographolide Derivative 4 | Antiviral Assay (Vero-E6 cells) | NT50 = 8.1 µM |
| Andrographolide Derivative 5 | Nrf2 Activation Assay | SR = 13.3 |
| Andrographolide Derivative 6 | Antiviral Assay (Vero-E6 cells) | NT50 = 2.1 µM |
| Andrographolide Derivative 7 | Antiviral Assay (Vero-E6 cells) | NT50 = 3.7 µM |
Note: IC50 values can vary significantly depending on the assay and cell line used. This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure for assessing cell viability following treatment with a Keap1-Nrf2 inhibitor.
Materials:
-
Cells of interest
-
Complete culture medium
-
Keap1-Nrf2 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the Keap1-Nrf2 inhibitor in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Nrf2 Activation by Western Blot
This protocol describes how to measure the protein levels of Nrf2 and its downstream targets.
Materials:
-
Cells of interest
-
Keap1-Nrf2 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the Keap1-Nrf2 inhibitor for the desired time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.
Visualizations
Caption: Keap1-Nrf2 signaling pathway and inhibitor mechanism.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Keap1-Nrf2 Inhibitor (Exemplar-IN-11)
Disclaimer: Information for a specific compound designated "Keap1-Nrf2-IN-11" is not publicly available at this time. This technical support guide has been created using a representative, fictional Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, which we will refer to as Exemplar-IN-11 . The protocols, data, and troubleshooting advice are based on established principles and data for similar small molecule inhibitors of the Keap1-Nrf2 pathway and are intended to serve as a comprehensive resource for researchers in this field.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Exemplar-IN-11?
Exemplar-IN-11 is a small molecule inhibitor that directly targets the protein-protein interaction between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus keeping its intracellular levels low.[1][2][3] Exemplar-IN-11 binds to the Kelch domain of Keap1, the same domain that recognizes Nrf2.[4] This competitive binding prevents Keap1 from binding to Nrf2, thereby inhibiting Nrf2 degradation. The stabilized Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[1][2][5]
2. What are the recommended storage and handling conditions for Exemplar-IN-11?
For optimal stability, Exemplar-IN-11 should be stored as a solid at -20°C, protected from light and moisture. For short-term storage (up to one week), 2-8°C is acceptable. When preparing stock solutions, use anhydrous solvents such as DMSO or ethanol. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can typically be stored at -20°C for up to 3 months, but it is recommended to prepare fresh solutions for critical experiments.
3. What is the recommended solvent for dissolving Exemplar-IN-11?
Exemplar-IN-11 is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).
4. How can I confirm the activity of Exemplar-IN-11 in my experiments?
The activity of Exemplar-IN-11 can be confirmed through a variety of in vitro and cell-based assays. A common in vitro method is a Fluorescence Polarization (FP) assay to demonstrate direct inhibition of the Keap1-Nrf2 interaction.[6][7][8] In cell-based assays, you can measure the activation of the Nrf2 pathway by:
-
ARE-luciferase reporter assay: Increased luciferase activity indicates Nrf2 activation.[9][10]
-
Quantitative PCR (qPCR): Measure the mRNA levels of Nrf2 target genes such as NQO1, HMOX1, and GCLM.[9]
-
Western blotting: Detect an increase in the protein levels of Nrf2 and its downstream targets.
-
Immunofluorescence: Observe the nuclear translocation of Nrf2.[11]
Troubleshooting Guides
Inconsistent or No Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of Exemplar-IN-11. Ensure proper storage conditions (-20°C, protected from light and moisture). Avoid repeated freeze-thaw cycles of stock solutions. |
| Low Cell Permeability | Increase the incubation time with the compound. If possible, use a cell line known to have good permeability for small molecules. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your cell line. The effective concentration can vary between different cell types. |
| Cell Line Unresponsive | Ensure your cell line has a functional Keap1-Nrf2 pathway. Some cell lines may have mutations in Keap1 or Nrf2 that render them unresponsive to inhibitors.[2] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). |
| Assay-Specific Issues | For reporter assays, check the stability and expression of your reporter construct. For qPCR, verify primer efficiency and RNA quality. For Western blotting, optimize antibody concentrations and blocking conditions. |
High Background in Fluorescence Polarization (FP) Assay
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | Measure the fluorescence of the compound alone at the assay wavelengths. If high, consider using a different assay format, such as an ELISA-based method.[8] |
| Light Scattering | Centrifuge the plate before reading to pellet any precipitate. Ensure the compound is fully dissolved in the assay buffer. |
| Non-specific Binding | Include a non-specific binding control (e.g., a structurally similar but inactive compound). Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Contaminated Reagents | Use fresh, high-quality assay buffer and protein preparations. Filter-sterilize all buffers. |
Experimental Protocols
Protocol 1: Keap1-Nrf2 Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of Exemplar-IN-11 to disrupt the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 protein.
Materials:
-
Recombinant human Keap1 protein (Kelch domain)
-
FITC-labeled Nrf2 peptide (containing the ETGE motif)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Exemplar-IN-11 stock solution (e.g., 10 mM in DMSO)
-
384-well, low-volume, black, flat-bottom plate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of Exemplar-IN-11 in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted Exemplar-IN-11 or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 5 µL of FITC-labeled Nrf2 peptide (final concentration, e.g., 10 nM) to all wells.
-
Add 5 µL of Keap1 protein (final concentration, e.g., 50 nM) to all wells except for the "no protein" control wells (add 5 µL of Assay Buffer instead).
-
Mix gently by shaking the plate for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: ARE-Luciferase Reporter Assay
This cell-based assay quantifies the activation of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
Hepat G2 cells (or another suitable cell line) stably transfected with an ARE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Exemplar-IN-11 stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Sulforaphane)
-
96-well, white, clear-bottom cell culture plate
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of Exemplar-IN-11 and the positive control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate at 37°C in a CO2 incubator for 12-24 hours.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix by shaking the plate for 2 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Data Presentation
Table 1: Solubility of Exemplar-IN-11 in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | >25 |
| PBS (pH 7.4) | <0.1 |
Table 2: In Vitro Activity of Exemplar-IN-11
| Assay | IC50 (nM) |
| Keap1-Nrf2 FP Assay | 25 |
| Keap1-Nrf2 ELISA | 30 |
Table 3: Cell-Based Activity of Exemplar-IN-11 (HepG2 cells)
| Assay | EC50 (µM) |
| ARE-Luciferase Reporter Assay | 0.5 |
| NQO1 mRNA Induction (qPCR) | 0.7 |
Visualizations
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Keap1-Nrf2-IN-11 Target Engagement Confirmation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of Keap1-Nrf2-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2][3] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[4][5][6][7] By binding to Keap1, this compound prevents the sequestration and degradation of Nrf2, leading to Nrf2 accumulation, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent gene expression.[1][5]
Q2: What are the key methods to confirm that this compound is engaging its target, Keap1, in my experiments?
A2: There are several robust methods to confirm target engagement, which can be broadly categorized into direct binding assays, cellular target engagement assays, and downstream functional assays. The choice of method depends on the experimental context and available resources.
| Method | Principle | Throughput | Key Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein (Keap1).[8][9][10][11] | Low to Medium | Can be performed in cell lysates or intact cells. Requires a specific antibody for Keap1. |
| Co-Immunoprecipitation (Co-IP) | Demonstrates the disruption of the Keap1-Nrf2 interaction in the presence of the inhibitor. | Low | The "Hinge and Latch" model suggests that some inhibitors may not cause full dissociation, potentially complicating interpretation.[4] |
| Pulldown Assays | Similar to Co-IP, uses a tagged protein to pull down its binding partners. | Low | Can provide evidence of direct interaction disruption. |
| Surface Plasmon Resonance (SPR) | Measures the binding affinity between Keap1 and Nrf2 peptides and the ability of the inhibitor to compete with this interaction.[12][13] | Medium | Provides quantitative kinetic data (KD). Requires purified proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to Keap1.[12] | Low | Provides thermodynamic parameters of binding. Requires purified proteins. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled Nrf2 peptide upon binding to Keap1 and its displacement by an inhibitor.[14][15] | High | Suitable for high-throughput screening. Requires purified components. |
| Nrf2 Target Gene Expression (RT-qPCR) | Measures the mRNA levels of Nrf2 downstream targets (e.g., NQO1, HO-1) which should increase upon Nrf2 stabilization.[1][16] | High | Confirms functional outcome of target engagement. |
| Nrf2 and Target Protein Expression (Western Blot) | Measures the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1).[17] | Medium | Confirms increased protein expression as a result of Nrf2 stabilization. |
| Nrf2 Nuclear Translocation (Immunofluorescence) | Visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with the inhibitor. | Medium | Provides spatial information on Nrf2 activation. |
Q3: My Western blot does not show an increase in total Nrf2 levels after treatment with this compound. What could be the issue?
A3: Several factors could contribute to this:
-
Timepoint: The peak of Nrf2 accumulation can be transient. Perform a time-course experiment to identify the optimal timepoint for analysis.
-
Inhibitor Concentration: The concentration of this compound may be too low to elicit a robust response. A dose-response experiment is recommended.
-
Cellular Context: The Keap1-Nrf2 pathway is tightly regulated and its activation can vary between cell types.
-
Protein Extraction and Detection: Nrf2 is a relatively low-abundance protein that can be rapidly degraded. Ensure the use of protease inhibitors during protein extraction and a sensitive detection method.
Q4: I am seeing an increase in Nrf2 target gene expression, but my direct binding assay is not showing a strong interaction. How can I interpret this?
A4: This discrepancy can arise from several factors:
-
Indirect Effects: this compound might be acting through an indirect mechanism in your cellular model, leading to Nrf2 activation without direct, high-affinity binding to Keap1.
-
Assay Conditions: The conditions of your in vitro binding assay (e.g., buffer composition, protein concentration) may not be optimal for detecting the interaction.
-
Cellular Potentiation: The cellular environment can potentiate the activity of the inhibitor in ways that are not recapitulated in a purified protein assay.
-
"Hinge and Latch" Mechanism: The inhibitor might be disrupting the weaker "latch" interaction (DLG motif) which is sufficient for Nrf2 stabilization, while the stronger "hinge" interaction (ETGE motif) remains largely intact, making it difficult to detect in some binding assays.[4]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for Keap1 Target Engagement
Objective: To determine if this compound binds to and stabilizes Keap1 in a cellular context.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No thermal shift observed | Inhibitor concentration is too low. | Perform a dose-response experiment to find the optimal concentration. |
| Insufficient incubation time. | Increase the incubation time of the inhibitor with the cells or lysate. | |
| The temperature range is not optimal. | Adjust the temperature gradient to cover a broader range or focus on a narrower range around the expected melting point of Keap1. | |
| High background in Western Blot | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. |
| Incomplete removal of aggregated protein. | Ensure thorough centrifugation to pellet all aggregated proteins. | |
| Inconsistent results | Variability in cell culture or treatment. | Maintain consistent cell culture conditions and ensure accurate inhibitor concentrations. |
| Uneven heating of samples. | Use a thermal cycler or a heat block that provides uniform heating. |
Nrf2 Target Gene Expression Analysis by RT-qPCR
Objective: To confirm the functional consequence of this compound target engagement by measuring the upregulation of Nrf2-dependent genes.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No significant increase in target gene expression | Suboptimal inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment. |
| Poor RNA quality. | Use a reliable RNA extraction kit and assess RNA integrity (e.g., using a Bioanalyzer). | |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Poor primer design. | Design and validate primers for specificity and efficiency. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and be meticulous with pipetting. |
| Inconsistent cell numbers. | Ensure equal cell seeding density and confluency at the time of treatment. | |
| qPCR instrument variability. | Ensure the qPCR instrument is properly calibrated and maintained. |
Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, Keap1 acts as a negative regulator of Nrf2. Keap1 forms a homodimer and binds to Nrf2 through two key motifs in the Neh2 domain of Nrf2: a high-affinity ETGE motif and a low-affinity DLG motif.[3][6] This "two-site binding" is crucial for the ubiquitination of Nrf2 by the Cul3-based E3 ubiquitin ligase complex, leading to its continuous degradation by the proteasome.[4][6][18] this compound, a non-electrophilic inhibitor, is designed to disrupt this interaction, likely by competing for the binding pocket on Keap1.[1] This prevents Nrf2 degradation, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[5][7]
References
- 1. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1/NRF2 as a druggable target | Archives of Pharmacy [aseestant.ceon.rs]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the disruption of Keap1–Nrf2 interaction via Hinge & Latch mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. | Sigma-Aldrich [sigmaaldrich.com]
- 11. The isoquinoline PRL-295 increases the thermostability of Keap1 and disrupts its interaction with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Keap1-Nrf2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability of Keap1-Nrf2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Keap1-Nrf2 inhibitor shows potent in vitro activity but poor in vivo efficacy. What are the likely causes?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor oral bioavailability. This can stem from several factors, including:
-
Low Aqueous Solubility: Many small molecule inhibitors are lipophilic and do not dissolve well in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1]
-
Poor Permeability: The inhibitor may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.
-
Efflux Transporters: The inhibitor may be a substrate for efflux transporters in the gut wall, which actively pump the compound back into the GI lumen.[2]
Q2: How can I determine if low solubility is the primary issue for my inhibitor's poor bioavailability?
A2: You can perform a series of in vitro experiments to assess the solubility of your compound:
-
Equilibrium Solubility Studies: Determine the thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). The shake-flask method is a common and accurate technique for this.[3]
-
Dissolution Rate Studies: Measure the rate at which your solid compound dissolves. The Noyes-Whitney equation highlights that the dissolution rate is directly proportional to the solubility and surface area.[4] A slow dissolution rate can significantly limit absorption.
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble Keap1-Nrf2 inhibitors?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve the dissolution rate. Techniques include micronization and nanosizing (e.g., nanosuspensions).[5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[6]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or co-solvents can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[7]
-
Prodrugs: Modifying the chemical structure of the inhibitor to create a more soluble or permeable prodrug that is converted to the active form in vivo.[8]
-
Co-crystals: Forming a crystalline structure of the inhibitor with a co-former can alter its physicochemical properties, including solubility and dissolution rate.
Q4: Are there any specific examples of successful bioavailability enhancement for Keap1-Nrf2 inhibitors?
A4: Yes, preclinical studies have shown promising results. For instance, the Keap1-Nrf2 inhibitor RA-904 demonstrated an oral bioavailability of 85% in rats.[9] Another example includes two unnamed inhibitors from Japan Tobacco Inc. which showed oral bioavailability of 42% and 74% in rats.[10] Furthermore, a prodrug of a Keap1-Nrf2 inhibitor was developed to improve oral absorption, highlighting the success of this strategy.[8]
Troubleshooting Guides
Issue: Low Oral Bioavailability Observed in Animal Models
This guide will help you systematically troubleshoot and address the potential causes of low oral bioavailability for your Keap1-Nrf2 inhibitor.
Step 1: Characterize the Physicochemical Properties
-
Problem: The fundamental properties of your inhibitor may be hindering its absorption.
-
Solution:
-
Determine Aqueous Solubility: Use the shake-flask method to measure the equilibrium solubility in buffers at different pH values (e.g., pH 1.2, 6.8, 7.4) and in biorelevant media.
-
Measure Dissolution Rate: Use a standard dissolution apparatus (e.g., USP Apparatus 2) to assess how quickly your compound dissolves in its solid form.
-
Assess Permeability: Perform a Caco-2 permeability assay to evaluate the potential for intestinal absorption.
-
Step 2: Investigate Potential Liabilities
-
Problem: Factors beyond solubility and permeability could be limiting bioavailability.
-
Solution:
-
Evaluate Metabolic Stability: Incubate your inhibitor with liver microsomes to assess its susceptibility to first-pass metabolism.
-
Identify Efflux Transporter Substrate Potential: Use cell-based assays with specific efflux transporter inhibitors to determine if your compound is being actively pumped out of intestinal cells.
-
Step 3: Select an Appropriate Formulation Strategy
Based on your findings from the previous steps, you can choose a suitable formulation strategy to enhance bioavailability. The following table summarizes potential strategies based on the identified problem:
| Identified Problem | Recommended Formulation Strategy | Rationale |
| Low Aqueous Solubility | Nanosuspension, Amorphous Solid Dispersion, Lipid-Based Formulation (e.g., SEDDS) | Increases surface area and/or apparent solubility to improve dissolution.[6][7][11] |
| Poor Permeability | Prodrug Approach, Permeation Enhancers | Modifies the molecule to be more permeable or uses excipients to facilitate transport across the intestinal epithelium. |
| High First-Pass Metabolism | Prodrug to mask metabolic sites, Nanoparticle formulations to alter distribution | Can protect the drug from metabolic enzymes or redirect its absorption pathway. |
| Efflux Transporter Substrate | Co-administration with an efflux inhibitor (for research), Prodrug approach | Can saturate or bypass the efflux transporters. |
Quantitative Data
Table 1: Oral Bioavailability of Selected Keap1-Nrf2 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Oral Bioavailability (%) | Key Findings |
| RA-904 | Rat | 10 mg/kg | 85% | Demonstrated good oral exposure.[9] |
| Compound I (Japan Tobacco) | Rat | Not specified | 42% | Showed moderate oral bioavailability.[10] |
| Compound II (Japan Tobacco) | Rat | Not specified | 74% | Exhibited good oral bioavailability.[10] |
| CPUY192018 | Mouse | 20 mg/kg (i.p.) | Not reported (administered intraperitoneally) | Alleviated renal inflammation, suggesting good systemic exposure after i.p. administration.[4][12] |
| KCB-F06 | Mouse | 10 mg/kg (oral gavage) | Not reported (in vivo efficacy demonstrated) | Prevented bone loss in an osteoporosis model, indicating sufficient oral absorption for therapeutic effect. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the thermodynamic equilibrium solubility of a Keap1-Nrf2 inhibitor.
Materials:
-
Keap1-Nrf2 inhibitor (solid)
-
Biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF))
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of the solid inhibitor to a glass vial.
-
Add a known volume of the desired biorelevant medium.
-
Seal the vial and place it in a shaking incubator at a constant temperature (typically 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid material.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved inhibitor using a validated HPLC method.
-
Calculate the equilibrium solubility in mg/mL or µg/mL.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a Keap1-Nrf2 inhibitor in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Keap1-Nrf2 inhibitor
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
For apical to basolateral (A-B) permeability, add the inhibitor solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) permeability, add the inhibitor solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantify the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the insert
-
C0 is the initial concentration of the inhibitor in the donor chamber
-
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A hydrogen peroxide responsive prodrug of Keap1-Nrf2 inhibitor for improving oral absorption and selective activation in inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation | Semantic Scholar [semanticscholar.org]
- 9. jddtonline.info [jddtonline.info]
- 10. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Keap1-Nrf2 Inhibitors: Unraveling Mechanisms and Performance
For researchers, scientists, and drug development professionals, the Keap1-Nrf2 pathway represents a critical target for therapeutic intervention in a host of diseases characterized by oxidative stress and inflammation. The development of small molecule inhibitors that modulate this pathway is a highly active area of research. This guide provides a comparative analysis of different classes of Keap1-Nrf2 inhibitors, offering insights into their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
The Keap1-Nrf2 signaling pathway is a primary regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for proteasomal degradation.[3][4][5] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5]
Inhibitors of the Keap1-Nrf2 pathway are broadly categorized into two main classes: indirect inhibitors that covalently modify Keap1, and direct inhibitors that disrupt the protein-protein interaction (PPI) between Keap1 and Nrf2. A third category of molecules, while relevant to the pathway, directly inhibits Nrf2 itself. This guide will focus on comparing representative compounds from these classes.
Mechanism of Action: A Tale of Two Strategies
The two primary strategies for activating the Nrf2 pathway via Keap1 inhibition differ fundamentally in their interaction with the Keap1 protein.
Indirect Inhibition: Covalent Modification of Keap1
Indirect inhibitors, often electrophilic in nature, act by covalently modifying specific cysteine residues on Keap1. This modification mimics the natural response to oxidative stress, leading to the disruption of Nrf2 ubiquitination and its subsequent activation. A prominent example of a compound that functions through this mechanism is Bardoxolone Methyl (CDDO-Me) . It is a synthetic triterpenoid that has been extensively studied for its anti-inflammatory and antioxidant properties.[6][7][8][9][10][11] Studies have shown that the activity of Bardoxolone Methyl is dependent on the presence of Cysteine 151 in Keap1, highlighting the covalent nature of its interaction.[12]
Direct Inhibition: Disrupting the Keap1-Nrf2 Protein-Protein Interaction
Direct inhibitors, on the other hand, are designed to physically block the binding of Nrf2 to the Kelch domain of Keap1 without forming covalent bonds. This approach is thought to offer greater selectivity and potentially fewer off-target effects compared to the reactive electrophiles of indirect inhibitors. A well-characterized example of a direct inhibitor is KI-696 . This compound is a potent and selective inhibitor that binds with high affinity to the Keap1 Kelch domain, thereby preventing the sequestration and degradation of Nrf2.[13][14][15][16][17]
Nrf2 Inhibition: A Contrasting Approach
In contrast to Keap1-Nrf2 interaction stabilizers, some molecules directly inhibit Nrf2. ML385 is a specific Nrf2 inhibitor that binds to the Neh1 domain of Nrf2, interfering with its ability to bind to the ARE and activate gene transcription.[18][19][20][21][22] This class of inhibitors is valuable for studying the consequences of Nrf2 inhibition, particularly in contexts like cancer where sustained Nrf2 activation can be pro-tumorigenic.
Performance Data: A Quantitative Comparison
The efficacy of these inhibitors is determined through a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for the representative inhibitors.
| Compound | Class | Assay Type | Parameter | Value | Reference |
| KI-696 | Direct Keap1-Nrf2 PPI Inhibitor | Isothermal Titration Calorimetry (ITC) | Kd | 1.3 nM | [13] |
| Cellular Assay (NQO1 gene expression in COPD patient bronchial epithelial cells) | EC50 | 22 nM | [17] | ||
| Cellular Assay (GCLM gene expression in COPD patient bronchial epithelial cells) | EC50 | 36 nM | [17] | ||
| Cellular Assay (HMOX1 gene expression in COPD patient bronchial epithelial cells) | EC50 | 16 nM | [17] | ||
| Cellular Assay (TXNRD1 gene expression in COPD patient bronchial epithelial cells) | EC50 | 27 nM | [17] | ||
| Bardoxolone Methyl (CDDO-Me) | Indirect Keap1 Inhibitor (Covalent Modifier) | Necroptosis Inhibition in HT-29 cells | EC50 | 1.30 µM | [23] |
| SARS-CoV-2 3CL Protease Inhibition in Vero cells | EC50 | 0.43 µM | [23] | ||
| ML385 | Nrf2 Inhibitor | Nrf2 Inhibition | IC50 | 1.9 µM | [18] |
| NRF2 Transcriptional Activity Inhibition in A549 cells | Max. Inhibitory Conc. | 5 µM | [20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bardoxolone methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone methyl inhibits ferroptosis through the Keap1‑Nrf2 pathway in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. glpbio.com [glpbio.com]
- 20. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Keap1-Nrf2 Pathway Modulators: Keap1-Nrf2-IN-11 and Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct classes of activators of the Keap1-Nrf2 pathway: direct, non-covalent protein-protein interaction (PPI) inhibitors, represented here by compounds akin to Keap1-Nrf2-IN-11, and covalent inhibitors, exemplified by the well-studied natural product, sulforaphane. The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases.[1][2]
Executive Summary
The fundamental difference between these two classes of molecules lies in their mechanism of action. Direct inhibitors physically block the interaction between Keap1 and Nrf2, whereas covalent inhibitors modify Keap1, leading to a conformational change that disrupts its ability to target Nrf2 for degradation. This mechanistic divergence results in different pharmacological profiles, including potency, specificity, and potential for off-target effects. While direct inhibitors are designed for high specificity to the Keap1-Nrf2 binding pocket, the electrophilic nature of covalent inhibitors like sulforaphane means they can potentially interact with other cellular proteins.[3][4]
Mechanism of Action
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[5][6] Activation of the Nrf2 pathway can be achieved by disrupting the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant response element (ARE)-dependent cytoprotective genes.[7]
This compound (Representing Direct PPI Inhibitors): These are non-covalent inhibitors that bind to the Kelch domain of Keap1, the same site where Nrf2 binds. This competitive binding physically obstructs the Keap1-Nrf2 protein-protein interaction, thereby preventing Nrf2 degradation.[3][8] This class of inhibitors is often developed through high-throughput screening and medicinal chemistry efforts to create highly potent and selective molecules.[9][10]
Sulforaphane (Representing Covalent Inhibitors): Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables. It is an electrophilic molecule that covalently modifies specific, highly reactive cysteine residues on Keap1, most notably Cys151.[11][12] This modification induces a conformational change in Keap1, impairing its function as an E3 ubiquitin ligase adaptor and leading to the stabilization and activation of Nrf2.[11]
Signaling Pathway Diagrams
Caption: Keap1-Nrf2 signaling pathway and points of intervention.
Quantitative Data Comparison
The following tables summarize the performance of representative direct Keap1-Nrf2 PPI inhibitors and sulforaphane based on available experimental data. It is important to note that assay conditions can vary between studies, affecting direct comparability.
Table 1: In Vitro Potency
| Compound/Class | Assay Type | Target | IC50/EC50/Kd | Reference |
| Direct PPI Inhibitors | ||||
| Representative Compound 1 | Fluorescence Polarization (FP) | Keap1-Nrf2 Interaction | IC50: 28.6 nM | [1][13] |
| Isothermal Titration Calorimetry (ITC) | Binding to Keap1 | Kd: 3.6 nM | [1] | |
| Representative Compound 2 | TR-FRET | Keap1-Nrf2 Interaction | IC50: 9.45 nM | [14] |
| Covalent Inhibitors | ||||
| Sulforaphane | ARE-Luciferase Reporter | Nrf2 Activation in Cells | EC50: ~2-5 µM | [15] |
| Nrf2 Translocation Assay | Nrf2 Nuclear Accumulation | Effective at 1-10 µM | [11] |
Table 2: Cellular Activity
| Compound/Class | Cell Line | Assay | Endpoint | Result | Reference |
| Direct PPI Inhibitors | Human neuroblastoma | ARE-Luciferase Reporter | Nrf2 Transcriptional Activity | Dose-dependent increase | [1] |
| qRT-PCR | Nrf2 Target Gene Expression | Upregulation of NQO1, GCLC | [1] | ||
| Sulforaphane | Human breast epithelial (MCF10A) | Microarray/SILAC | Gene/Protein Expression | Upregulation of Nrf2 targets | |
| Murine microglial (BV2) | Nrf2 DNA-binding | Nuclear Nrf2 activity | Increased ARE binding |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used to characterize Keap1-Nrf2 modulators.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the Keap1-Nrf2 protein-protein interaction in a high-throughput format.
-
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) conjugated to an anti-tag antibody that binds one interacting partner (e.g., His-tagged Keap1) and an acceptor fluorophore (e.g., d2) conjugated to the other interacting partner (e.g., a biotinylated Nrf2 peptide bound to streptavidin-d2). When the proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to emission from the acceptor. Inhibitors of the interaction disrupt this energy transfer, leading to a decrease in the acceptor signal.
-
Methodology:
-
Recombinant His-tagged Keap1 Kelch domain and a biotinylated Nrf2 peptide are used.
-
An anti-His antibody labeled with a long-lifetime donor (e.g., Tb-cryptate) and streptavidin labeled with an acceptor (e.g., d2 or fluorescein) are utilized.
-
Components are incubated in an appropriate assay buffer in a microplate.
-
Test compounds (potential inhibitors) are added to the wells.
-
After an incubation period to allow for binding to reach equilibrium, the plate is read on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated, and the percent inhibition is determined relative to controls.
-
Nrf2-ARE Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of Nrf2.
-
Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). Cells stably or transiently transfected with this construct will express luciferase in an Nrf2-dependent manner. An increase in luciferase activity corresponds to Nrf2 activation.
-
Methodology:
-
A suitable cell line (e.g., HepG2) is seeded in a multi-well plate.
-
The cells are transfected with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After allowing for cell recovery and plasmid expression, the cells are treated with the test compounds (e.g., sulforaphane or a direct PPI inhibitor) for a specified period (e.g., 16-24 hours).
-
The cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and appropriate substrates.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in cell number and transfection efficiency. The fold induction over vehicle-treated cells is then calculated.
-
Experimental Workflow Diagram
Caption: High-throughput screening cascade for Keap1-Nrf2 inhibitors.
Conclusion
Both direct Keap1-Nrf2 PPI inhibitors and covalent modifiers like sulforaphane are valuable tools for activating the Nrf2 pathway. The choice between these classes of compounds depends on the specific research or therapeutic goal. Direct inhibitors offer the potential for greater selectivity and a more defined mechanism of action, which can be advantageous in a drug development context. Covalent inhibitors, such as the natural product sulforaphane, have a long history of study and have demonstrated efficacy in numerous preclinical and some clinical settings, though their broader reactivity warrants consideration. This guide provides a framework for understanding and comparing these important classes of Nrf2 activators.
References
- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In-vivo Efficacy of Keap1-Nrf2 Protein-Protein Interaction Inhibitors
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the in-vivo efficacy of a compound specifically named "Keap1-Nrf2-IN-11." Therefore, this guide will provide a comparative framework for a representative, direct Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, hypothetically similar to this compound. This hypothetical compound will be compared against well-documented alternative Nrf2 activators with established in-vivo data: the electrophilic compounds Dimethyl Fumarate (DMF) and Sulforaphane (SFN), and another reported direct PPI inhibitor, KCB-F06.
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases.[1][2] Activation of the transcription factor Nrf2 can be achieved either indirectly, through covalent modification of its repressor protein Keap1 by electrophilic compounds, or directly, by inhibiting the Keap1-Nrf2 protein-protein interaction (PPI).[3][4] This guide focuses on the validation and comparison of these approaches in vivo.
Mechanism of Action: Direct vs. Indirect Nrf2 Activation
Direct Keap1-Nrf2 PPI inhibitors are designed to physically block the binding site on Keap1 that Nrf2 normally occupies. This non-covalent, reversible mechanism prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to accumulate and translocate to the nucleus. In contrast, indirect activators like DMF and SFN are electrophiles that covalently modify reactive cysteine residues on Keap1.[4] This modification induces a conformational change in Keap1, rendering it unable to bind Nrf2, which also leads to Nrf2 stabilization and activation.[5] The non-specific reactivity of electrophilic compounds, however, may lead to off-target effects.[6]
Comparative In-vivo Efficacy Data
The following table summarizes key quantitative data from in-vivo studies of various Keap1-Nrf2 activators. This allows for a cross-comparison of their performance in relevant disease models.
| Compound/Method | Type | Animal Model | Disease/Condition Model | Dosing Regimen | Key Efficacy Endpoints & Results | Reference(s) |
| Dimethyl Fumarate (DMF) | Indirect (Electrophilic) | Mice | Parkinson's Disease (α-synucleinopathy) | Daily oral gavage | Protected nigral dopaminergic neurons, decreased astrocytosis and microgliosis. | [7] |
| Mice | Vitamin D3-induced vascular calcification | Not specified | Attenuated vascular calcification, increased Nrf2 protein levels. | [8] | ||
| Humans | Multiple Sclerosis (Phase 3 Trials) | Oral, twice or three times daily | Statistically significant induction of Nrf2 target gene NQO1. | [9] | ||
| Sulforaphane (SFN) | Indirect (Electrophilic) | Mice | Exercise-induced oxidative stress | Intraperitoneal injection prior to exercise | Suppressed exercise-induced oxidative stress and muscle damage. | [10] |
| Older Adult Humans | Exercise-induced NRF2 signaling | Ex-vivo treatment of PBMCs after in-vivo exercise | Amplified NRF2/ARE redox signaling (2.1-fold increase in Nrf2 activation with exercise + SFN vs. 1.5-fold with exercise alone). | [11][12] | ||
| KCB-F06 | Direct (PPI Inhibitor) | Mice | Ovariectomy (OVX)-induced osteoporosis | Not specified | Prevented OVX-induced bone loss by suppressing osteoclast differentiation. Increased Nrf2 protein expression and downstream targets (HO-1, NQO1). | [13] |
| Unnamed PPI Inhibitors | Direct (PPI Inhibitor) | Rats | General (PK/PD study) | Oral administration | Resulted in greater increases in the antioxidant protein HO-1 in rat kidneys compared to a parent compound. Showed good oral bioavailability (42-74%). | [14] |
Detailed Experimental Protocols
Below is a representative protocol for evaluating the in-vivo efficacy of a novel Keap1-Nrf2 PPI inhibitor in a mouse model of neuroinflammation, a common application for Nrf2 activators.
Objective: To assess the ability of a novel Keap1-Nrf2 PPI inhibitor to mitigate neuroinflammation and oxidative stress in a lipopolysaccharide (LPS)-induced mouse model.
1. Animal Model and Housing:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad-libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Vehicle administration + Saline injection.
-
Group 2 (LPS Control): Vehicle administration + LPS injection.
-
Group 3 (Test Compound): Test Inhibitor (e.g., 10 mg/kg) + LPS injection.
-
Group 4 (Positive Control): DMF (e.g., 30 mg/kg) + LPS injection.
3. Dosing and Administration:
-
Test Compound/Vehicle/DMF: Administered orally via gavage once daily for 7 consecutive days prior to the LPS challenge. The vehicle could be a solution like 0.5% carboxymethylcellulose.
-
LPS Challenge: On day 7, one hour after the final compound administration, mice are given a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or sterile saline.
4. Endpoint Analysis (24 hours post-LPS injection):
-
Behavioral Assessment: Conduct open-field tests to assess sickness behavior (e.g., reduced locomotion).
-
Tissue Collection: Mice are euthanized, and brain tissue (specifically hippocampus and cortex) and blood are collected.
-
Biochemical Assays:
-
ELISA: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in brain homogenates.
-
qPCR: Analyze mRNA expression of Nrf2 target genes (e.g., Nqo1, Hmox1) and inflammatory markers in brain tissue.
-
Western Blot: Quantify protein levels of Nrf2, Keap1, HO-1, and markers of microglial activation (e.g., Iba1) in brain lysates.
-
Immunohistochemistry: Perform staining on brain sections for Iba1 to visualize and quantify microglial activation and morphology.
-
5. Statistical Analysis:
-
Data are to be presented as mean ± SEM.
-
Statistical significance between groups will be determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value of <0.05 is considered significant.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in-vivo validation of a novel Keap1-Nrf2 inhibitor.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 by dimethyl fumarate improves vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.nau.edu [experts.nau.edu]
- 12. Sulforaphane improves exercise-induced NRF2 signaling in older adults: an in vivo-ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Inhibitor of Keap1-Nrf2 Protein–Protein Interaction Attenuates Osteoclastogenesis In Vitro and Prevents OVX-Induced Bone Loss In Vivo [mdpi.com]
- 14. Keap1-Nrf2 interaction inhibitors show activity in rat kidneys | BioWorld [bioworld.com]
The Selectivity Profile of Keap1-Nrf2-IN-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its therapeutic modulation holds immense promise for a wide range of diseases, from cancer to neurodegenerative disorders. Keap1-Nrf2-IN-11 is a non-electrophilic inhibitor designed to activate the Nrf2 pathway by disrupting the Keap1-Nrf2 protein-protein interaction (PPI). A key consideration for the therapeutic viability of any Keap1-Nrf2 inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities. This guide provides a comparative overview of the conceptual cross-reactivity of this compound, alongside detailed experimental protocols for assessing inhibitor selectivity.
The Keap1-Nrf2 Signaling Pathway and the Importance of Selectivity
Under normal physiological conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex. Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. This process maintains low basal levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a battery of cytoprotective genes.[1][2][3][4][5]
Keap1-Nrf2 inhibitors can be broadly categorized into two classes:
-
Electrophilic (Indirect) Inhibitors: These compounds covalently modify reactive cysteine residues on Keap1, mimicking the natural response to oxidative stress. While effective, their electrophilic nature raises concerns about off-target reactivity with other cysteine-containing proteins, potentially leading to toxicity.
-
Non-Electrophilic (Direct) PPI Inhibitors: These inhibitors, such as this compound, are designed to directly and non-covalently block the specific binding pocket on Keap1 where Nrf2 interacts. This approach is hypothesized to offer a superior selectivity profile and a wider therapeutic window.[6]
The following diagram illustrates the Keap1-Nrf2 signaling pathway:
Comparative Selectivity Profile of Keap1-Nrf2 Inhibitors
Due to the proprietary nature of early-stage drug development, comprehensive cross-reactivity data for this compound is not publicly available. However, based on its non-electrophilic, direct PPI inhibitor mechanism, it is anticipated to have a more favorable selectivity profile compared to electrophilic inhibitors. The following table provides a template for comparing the selectivity of Keap1-Nrf2 inhibitors. It includes hypothetical data for this compound to illustrate the desired profile of a selective inhibitor and published data for other representative compounds where available.
| Target | This compound (Hypothetical) | Compound X (Electrophilic) | Compound Y (Direct PPI) |
| Keap1 (IC50/Kd) | 10 nM | 50 nM | 25 nM |
| Kinase Panel (468 kinases) | No significant inhibition at 10 µM | >20 hits with >50% inhibition at 10 µM | 2 hits with >50% inhibition at 10 µM |
| GPCR Panel (100 targets) | No significant binding at 10 µM | Multiple off-target interactions | Minimal off-target interactions |
| Ion Channel Panel (50 targets) | No significant modulation at 10 µM | Activity at 3 channels | No significant modulation |
| Nuclear Receptor Panel | No significant activity at 10 µM | Agonist activity at 1 receptor | No significant activity |
| Other Cysteine-containing Proteins | No significant covalent modification | Widespread modification | No significant covalent modification |
Note: This table is for illustrative purposes. The data for this compound is hypothetical and intended to represent the ideal profile of a highly selective, non-covalent inhibitor.
Experimental Protocols for Assessing Cross-Reactivity
To generate the data presented in the comparative table, a series of standardized biochemical and cellular assays are employed. The following are detailed protocols for key experiments used to determine the selectivity of a Keap1-Nrf2 inhibitor.
Fluorescence Polarization (FP) Competitive Binding Assay for Keap1
This assay determines the inhibitor's potency in disrupting the Keap1-Nrf2 interaction.
Materials:
-
Purified recombinant human Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif).
-
Test inhibitor (e.g., this compound).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Black, low-volume 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of the fluorescently labeled Nrf2 peptide in assay buffer at a concentration of 2x the final desired concentration (typically around the Kd of its interaction with Keap1).
-
Prepare a solution of the Keap1 protein in assay buffer at a concentration of 2x the final desired concentration (typically at or slightly above the Kd).
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In the microplate, add 10 µL of the test inhibitor dilution (or buffer for control).
-
Add 10 µL of the Keap1 protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled Nrf2 peptide solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Specificity
SPR provides real-time, label-free analysis of the binding between the inhibitor and Keap1.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant human Keap1 protein.
-
Test inhibitor.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilize the Keap1 protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams for each concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
To assess specificity, inject the inhibitor over a control surface with an unrelated immobilized protein.
Broad-Panel Kinase Selectivity Profiling (e.g., KiNativ™ or scanMAX®)
These commercially available platforms assess the inhibitor's interaction with a large panel of kinases.
General Principle (scanMAX®): This is a competition binding assay. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured, and a lower signal indicates that the test compound is competing for the active site.
Procedure (Outsourced to a service provider like Eurofins DiscoverX):
-
Provide the test inhibitor at a specified concentration (e.g., 10 µM).
-
The service provider performs the screening against their panel of 468 kinases.
-
The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. A selectivity score (S-score) is often calculated to quantify the degree of selectivity.
The following diagram outlines a general workflow for assessing inhibitor cross-reactivity:
Conclusion
While specific experimental data on the cross-reactivity of this compound is not yet in the public domain, its classification as a non-electrophilic, direct PPI inhibitor suggests a high potential for target selectivity. This is a significant advantage over older, electrophilic Nrf2 activators. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the selectivity of this compound and other novel inhibitors, a critical step in the development of safe and effective therapeutics targeting the Keap1-Nrf2 pathway.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of Keap1-Nrf2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer. The development of small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) is a promising strategy to augment the cell's natural antioxidant response. This guide provides an objective comparison of the specificity and selectivity of various Keap1-Nrf2 inhibitors, supported by experimental data and detailed methodologies. While specific data for a compound designated "Keap1-Nrf2-IN-11" is not publicly available, this guide will focus on a selection of well-characterized inhibitors to illustrate the landscape of Keap1-Nrf2 PPI modulation.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.
Caption: The Keap1-Nrf2 signaling pathway under basal and inhibited conditions.
Comparative Analysis of Keap1-Nrf2 Inhibitors
The development of Keap1-Nrf2 inhibitors has yielded a diverse array of chemical scaffolds. These can be broadly categorized into two main classes: electrophilic (covalent) modifiers of Keap1 and non-electrophilic (non-covalent) inhibitors of the Keap1-Nrf2 PPI. Non-covalent inhibitors are often preferred due to their potential for higher selectivity and reduced risk of off-target reactivity compared to electrophilic compounds.[1][2]
The following tables summarize the performance of several representative non-covalent Keap1-Nrf2 PPI inhibitors based on publicly available data.
Table 1: Biochemical and Biophysical Assay Data
| Compound ID | Chemical Class | Fluorescence Polarization (FP) IC50 (µM) | Surface Plasmon Resonance (SPR) KD (µM) | Reference(s) |
| Compound 1 | Tetrahydroisoquinoline | 3 | 1 | [2] |
| Compound K3 | Phenylsulfonamide | 36.30 | Not Reported | [3] |
| KP-1 | Phenylsulfonamide | 0.74 | Not Reported | [3] |
| ML334 | Not Specified | ~1 (IC50) | Not Reported | [4] |
| Fragment-derived | Fluorenone | Not Reported | 0.28 (Ki) | [5] |
Table 2: Cellular Activity Data
| Compound ID | ARE Luciferase Reporter EC50 (µM) | NQO1 Induction | Reference(s) |
| Compound 1 | Not Reported | Not Reported | [2] |
| Compound K3 | Not Reported | Not Reported | [3] |
| KP-1 | Not Reported | Not Reported | [3] |
| ML334 | Not Reported | Not Reported | [4] |
| Fragment-derived | Not Reported | Yes | [5] |
Note: Direct quantitative comparisons can be challenging due to variations in assay conditions between different studies.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below are methodologies for key assays used in the characterization of Keap1-Nrf2 inhibitors.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the Keap1-Nrf2 interaction in solution. A fluorescently labeled Nrf2-derived peptide is incubated with the Keap1 protein. In the bound state, the larger complex tumbles slowly, resulting in a high fluorescence polarization value. When an inhibitor displaces the fluorescent peptide, the smaller, faster-tumbling peptide yields a lower polarization value.
Caption: A generalized workflow for a Fluorescence Polarization (FP) assay.
Protocol:
-
A solution of fluorescently labeled Nrf2 peptide (e.g., FITC-labeled) and the Keap1 Kelch domain protein are added to the wells of a microplate.
-
The test inhibitor is added at varying concentrations.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity between an inhibitor and the Keap1 protein.
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Protocol:
-
The Keap1 protein is immobilized on the surface of a sensor chip.
-
A solution containing the test inhibitor (analyte) is flowed over the chip surface.
-
The binding of the inhibitor to Keap1 is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
ARE-Luciferase Reporter Assay
This cell-based assay measures the ability of an inhibitor to activate the Nrf2 signaling pathway and induce the transcription of Nrf2 target genes.
Caption: A typical workflow for an ARE-Luciferase Reporter Assay.
Protocol:
-
Cells (e.g., HepG2) are stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an ARE promoter.
-
The cells are treated with the test inhibitor at various concentrations.
-
After an incubation period, the cells are lysed, and a luciferase substrate (luciferin) is added.
-
The resulting luminescence, which is proportional to the level of Nrf2-mediated transcription, is measured using a luminometer.
-
The fold induction of luciferase activity is calculated relative to a vehicle control, and the EC50 value is determined.
NQO1 Induction Assay
This assay measures the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1), a well-established Nrf2 target gene, in response to an inhibitor.
Protocol:
-
Cells are treated with the test inhibitor for a specified period.
-
The cells are then lysed, and the protein concentration of the lysate is determined.
-
The NQO1 enzymatic activity in the cell lysate is measured using a colorimetric or fluorometric assay. A common method involves monitoring the reduction of a substrate, such as menadione or dichloroindophenol, in the presence of NADPH.
-
The NQO1 activity is normalized to the total protein concentration, and the fold induction relative to a vehicle control is calculated.
Specificity and Selectivity Analysis
A crucial aspect of drug development is to ensure that a compound interacts specifically with its intended target and exhibits minimal off-target effects.
-
Selectivity against Homologous Proteins: To assess the selectivity of Keap1 inhibitors, they are often screened against a panel of other proteins that share structural homology with the Keap1 Kelch domain. A recent study demonstrated the selectivity of tetrahydroisoquinoline-based inhibitors across a panel of 15 homologous proteins.[6] This helps to identify compounds that are less likely to cause side effects due to interactions with unintended targets.
-
Covalent vs. Non-Covalent Inhibition: As previously mentioned, non-covalent inhibitors are generally considered to have a better selectivity profile than electrophilic compounds, which can react with other cysteine-containing proteins in the cell.[1][2]
-
Cellular Target Engagement: It is important to confirm that the observed cellular activity of an inhibitor is indeed due to its interaction with the Keap1-Nrf2 pathway. This can be validated using Nrf2 knockout cells, where a specific inhibitor should not elicit an antioxidant response.
Conclusion
The development of specific and selective Keap1-Nrf2 PPI inhibitors holds significant therapeutic promise. A thorough characterization of these compounds using a combination of biochemical, biophysical, and cell-based assays is essential to identify lead candidates with optimal efficacy and safety profiles. While the specific compound "this compound" could not be detailed in this guide due to a lack of public data, the principles and methodologies outlined here provide a robust framework for the evaluation and comparison of any novel Keap1-Nrf2 inhibitor. The continued exploration of diverse chemical scaffolds and the application of rigorous analytical techniques will undoubtedly lead to the discovery of new and improved therapeutics targeting this critical cytoprotective pathway.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating Downstream Targets of Keap1-Nrf2-IN-11: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Keap1-Nrf2-IN-11's performance in activating the Nrf2 pathway against other well-established activators. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying molecular mechanisms and experimental workflows.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1] However, upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription. These downstream target genes encode for a variety of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL).[2][3]
This compound is a direct inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), offering a specific mechanism of Nrf2 activation. This contrasts with indirect activators, such as sulforaphane and the synthetic triterpenoid CDDO-Me, which typically act by modifying reactive cysteine residues on Keap1.[4] This guide will compare the efficacy of this compound with these alternative Nrf2 activators in inducing downstream target gene expression.
Comparative Performance of Nrf2 Activators
The following table summarizes the quantitative data on the performance of this compound and other commonly used Nrf2 activators. The data highlights the potency and efficacy of these compounds in activating the Nrf2 pathway, as measured by their ability to inhibit the Keap1-Nrf2 interaction or induce the expression of downstream target genes.
| Compound | Mechanism of Action | Target | Potency (IC50/EC50) | Efficacy (Fold Induction of Downstream Targets) | Cell Type/System | Reference |
| This compound | Direct Keap1-Nrf2 PPI Inhibitor | Keap1 | IC50: 43 nM | Not explicitly stated in the provided search results. | Biochemical Assay | [5] |
| Sulforaphane | Indirect (Cysteine Modification on Keap1) | Keap1 | ~1-5 µM | NQO1 mRNA: ~4-fold induction at 5 µMQuinone Reductase Activity: 3.0-3.5-fold induction at 1-2 µM | ARPE-19 cells, Murine Hepatoma cells | [6][7] |
| CDDO-Me (Bardoxolone Methyl) | Indirect (Cysteine Modification on Keap1) | Keap1 | ~25 nM | Nrf2 & HO-1 protein: Significant increase at 25 nMNuclear Nrf2: 2.5-fold increase at 30 µmol/kg in vivo | RAW 264.7 macrophages, Mouse Liver | [8][9] |
Visualizing the Keap1-Nrf2 Signaling Pathway and Experimental Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams, generated using the DOT language, illustrate the Keap1-Nrf2 signaling pathway and the workflows for key validation assays.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Sulforaphane increases Phase II antioxidant enzymes in the human upper airway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 9. A Point Mutation at C151 of Keap1 of Mice Abrogates NRF2 Signaling, Cytoprotection in Vitro, and Hepatoprotection in Vivo by Bardoxolone Methyl (CDDO-Me) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for Keap1-Nrf2-IN-11
This document provides critical safety, handling, and disposal information for Keap1-Nrf2-IN-11, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to foster a secure and compliant research environment.
Proper Disposal Procedures
As a laboratory chemical, this compound must be disposed of with care, following institutional and local regulations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds suggest that it may be harmful to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and any known hazard information.
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, leak-proof container. This includes any contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container. Do not pour solutions down the drain.
-
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, direct sunlight, and sources of ignition, pending disposal[1].
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste disposal service. The waste will be sent to an approved waste disposal plant for incineration or other appropriate treatment[1].
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₃N₇O₈S₂ | PubChem[2] |
| Molecular Weight | 765.9 g/mol | PubChem[2] |
| Exact Mass | 765.26145370 Da | PubChem[2] |
Experimental Protocol: In Vitro Nrf2 Activation Assay
The following is a generalized protocol for assessing the activity of Keap1-Nrf2 inhibitors like this compound. This protocol is for informational purposes and should be adapted and optimized for specific experimental conditions.
Objective: To determine the ability of this compound to activate the Nrf2 signaling pathway in a cell-based assay.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293T, A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Reporter Gene Assay:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Transfect the cells with a reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the compound to the desired concentrations in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
-
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 6-24 hours).
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid or total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizing Key Processes
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition.
Caption: A typical experimental workflow for an ARE reporter gene assay.
References
Personal protective equipment for handling Keap1-Nrf2-IN-11
Essential Safety and Handling Guide for Keap1-Nrf2-IN-11
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel small molecule inhibitors like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Understanding the Compound: this compound
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for the specific experimental conditions.[6] However, the following minimum PPE is required for handling this compound in a laboratory setting.[6][7]
| PPE Category | Item | Specifications & Best Practices |
| Body Protection | Laboratory Coat | A buttoned, fire-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[8][9] Gowns or coveralls may be necessary for full-body protection in certain situations.[9] |
| Hand Protection | Disposable Gloves | Disposable nitrile gloves are the minimum requirement and provide protection from incidental contact.[6] If direct contact occurs, gloves should be removed immediately, and hands should be washed.[6] For tasks with higher risk, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[6] |
| Eye and Face Protection | Safety Glasses/Goggles | Safety glasses with side-shields are the minimum requirement.[6] For tasks involving a splash hazard, chemical splash goggles are necessary.[7][9] All protective eyewear should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[6] |
| Face Shield | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing, such as when preparing solutions or handling larger volumes.[6][9] | |
| General Laboratory Attire | Long Pants & Closed-Toe Shoes | These are mandatory to protect the legs and feet from spills and falling objects.[6][8] |
| Respiratory Protection | Respirator | The need for a respirator should be determined by a risk assessment, especially when working with the powder form of the compound or in poorly ventilated areas.[9] The type of respirator will depend on the potential concentration and toxicity.[9] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing (Solid Compound)
-
Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Pre-Handling Check: Ensure the work area is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvent, etc.) and waste containers readily accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weigh boats if necessary. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the powder slowly and carefully to avoid splashing. Ensure the container is appropriately capped before vortexing or sonicating.
-
Post-Weighing: Clean the balance and surrounding area thoroughly with a suitable solvent (e.g., 70% ethanol) and appropriate wipes. Dispose of contaminated wipes in the designated chemical waste container.
3.2. Handling of Solutions
-
Contained Environment: All work with solutions of this compound should be performed in a chemical fume hood.
-
Spill Prevention: Use secondary containment (e.g., a tray) for transporting and working with solutions.
-
Pipetting: Use appropriate micropipettes with filtered tips. Avoid mouth pipetting.
-
Storage: Store solutions in clearly labeled, tightly sealed containers in a cool, well-ventilated area, away from direct sunlight and ignition sources.[5] For long-term storage, follow the supplier's recommendations, which may be at -20°C or -80°C.[5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a clearly labeled hazardous chemical waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Solutions containing this compound | Collect in a designated, labeled hazardous liquid waste container. The container should be compatible with the solvent used. |
| Contaminated Labware (e.g., pipette tips, tubes, weigh boats) | Dispose of in a solid hazardous chemical waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated solid hazardous waste container.[8] |
Note: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and decontaminate the area. For large spills, or if you are unsure, contact your institution's EHS department immediately. |
Visual Protocols
To further clarify the procedural workflows, the following diagrams illustrate the Keap1-Nrf2 signaling pathway and the safe handling workflow for this compound.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Keap1-Nrf2-IN-1 Datasheet DC Chemicals [dcchemicals.com]
- 5. Keap1-Nrf2-IN-3|2095066-47-8|MSDS [dcchemicals.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. westlab.com [westlab.com]
- 8. addgene.org [addgene.org]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
